molecular formula C12H17NO B565265 1-Benzyl-4-piperidinol-3,3,5,5-d4 CAS No. 88227-11-6

1-Benzyl-4-piperidinol-3,3,5,5-d4

Katalognummer: B565265
CAS-Nummer: 88227-11-6
Molekulargewicht: 195.29 g/mol
InChI-Schlüssel: BPPZXJZYCOETDA-KXGHAPEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-piperidinol-3,3,5,5-d4, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 195.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPZXJZYCOETDA-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(C1O)([2H])[2H])CC2=CC=CC=C2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676240
Record name 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88227-11-6
Record name 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-piperidinol-3,3,5,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Benzyl-4-piperidinol-3,3,5,5-d4, a deuterated analog of 1-Benzyl-4-piperidinol. This compound is of significant interest to researchers in drug discovery and development, particularly for its application as an internal standard in quantitative mass spectrometry-based assays.

Core Chemical Properties

This compound is a stable isotope-labeled form of 1-Benzyl-4-piperidinol, where four hydrogen atoms on the piperidine (B6355638) ring at positions 3 and 5 have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for analytical applications.

Table 1: General Chemical Properties

PropertyValueSource
Chemical Name This compound-
Synonyms 1-(Phenylmethyl)-4-piperidinol-d4; 4-Hydroxy-1-benzylpiperidine-d4; N-Benzyl-4-hydroxypiperidine-d4-
CAS Number 88227-11-6-
Molecular Formula C₁₂H₁₃D₄NO-
Molecular Weight 195.29 g/mol -

Table 2: Physical and Chemical Data (Inferred from Non-Deuterated Analog)

PropertyValueSource
Appearance White to off-white crystalline powder
Melting Point 61-63 °C
Boiling Point 127-128 °C at 2 mmHg
Density ~1.1 g/cm³-
Solubility Soluble in organic solvents such as methanol (B129727) and chloroform.-

Synthesis

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route begins with the preparation of the deuterated precursor, 1-Benzyl-4-piperidone-3,3,5,5-d4, followed by the reduction of the ketone.

Proposed Synthesis of 1-Benzyl-4-piperidone-3,3,5,5-d4

The synthesis of the non-deuterated precursor, 1-Benzyl-4-piperidone, can be achieved through various methods, including the reaction of 4-piperidone (B1582916) with benzyl (B1604629) bromide. For the deuterated analog, deuterium atoms are incorporated during the formation of the piperidone ring. One possible approach involves the use of deuterated starting materials in a Dieckmann condensation reaction.

Reduction to this compound

The final step is the reduction of the ketone group in 1-Benzyl-4-piperidone-3,3,5,5-d4 to a hydroxyl group. This can be accomplished using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an appropriate solvent like methanol or ethanol.

Diagram 1: Proposed Synthetic Pathway

G cluster_synthesis Proposed Synthesis of 1-Benzyl-4-piperidinol-d4 start Deuterated Precursors piperidone 1-Benzyl-4-piperidone-d4 start->piperidone Multi-step synthesis (e.g., Dieckmann Condensation) piperidinol 1-Benzyl-4-piperidinol-d4 piperidone->piperidinol Reduction (e.g., NaBH4)

Caption: Proposed synthetic pathway for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies.

Internal Standard in Mass Spectrometry

Deuterated compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but with a distinct mass. This allows for accurate quantification of the analyte of interest by correcting for variations in sample preparation and instrument response.

Diagram 2: Experimental Workflow for LC-MS with a Deuterated Internal Standard

G cluster_workflow LC-MS Workflow with Deuterated Internal Standard sample Biological Sample (e.g., Plasma, Urine) add_is Add 1-Benzyl-4-piperidinol-d4 (Internal Standard) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms quant Data Analysis & Quantification lcms->quant

Caption: General workflow for using a deuterated internal standard in LC-MS analysis.

Relevance in Drug Discovery

The non-deuterated precursor, 1-Benzyl-4-piperidone, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Notably, its derivatives have been investigated as potent and selective inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, which is a critical target in certain types of acute leukemia[1]. By inhibiting this interaction, these compounds can potentially halt the progression of leukemia cells[1]. The availability of a deuterated analog of a key synthetic intermediate is valuable for researchers developing these novel therapeutics, enabling precise quantification during preclinical and clinical development.

Diagram 3: Menin-MLL Inhibition Signaling Pathway

G cluster_pathway Menin-MLL Interaction in Leukemia Menin Menin TargetGenes Leukemogenic Target Genes Menin->TargetGenes binds to MLL MLL Fusion Protein MLL->TargetGenes recruits Leukemia Leukemia Progression TargetGenes->Leukemia drives Inhibitor 1-Benzylpiperidine Derivative Inhibitor->Menin inhibits interaction Inhibitor->MLL

References

An In-depth Technical Guide to 1-Benzyl-4-piperidinol-3,3,5,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 88227-11-6

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-4-piperidinol-3,3,5,5-d4 is a deuterated analog of 1-Benzyl-4-piperidinol. The incorporation of four deuterium (B1214612) atoms at the 3 and 5 positions of the piperidine (B6355638) ring makes it a valuable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry. Its non-deuterated counterpart, 1-benzyl-4-piperidone, is a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl and its analogs. Consequently, the deuterated form is crucial for pharmacokinetic, metabolic, and forensic studies of these substances, allowing for precise and accurate quantification.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis method, and its principal application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows.

Chemical and Physical Properties

The physical and chemical properties of this compound are largely similar to its non-deuterated analog, with the key difference being its increased molecular weight due to the presence of deuterium.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 88227-11-6N/A
Molecular Formula C₁₂H₁₃D₄NO[1]
Molecular Weight 195.29 g/mol [1]
Appearance Neat[1]
Synonyms 1-(Phenylmethyl)-4-piperidinol-d4; 4-Hydroxy-1-benzylpiperidine-d4; N-Benzyl-4-hydroxypiperidine-d4[1]

Table 2: Physicochemical Properties of 1-Benzyl-4-piperidone (Precursor)

PropertyValueReference
Molecular Formula C₁₂H₁₅NO[2][3]
Molecular Weight 189.25 g/mol [2][3]
Boiling Point 134 °C at 7 mmHg[2][3]
Density 1.021 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.541[2][3]
Solubility 12 g/L (20 °C)[4]
Appearance Yellowish oily liquid[3][5]

Synthesis

Proposed Synthesis Pathway

The synthesis can be conceptualized as a two-step process starting from commercially available materials.

G A 1-Benzyl-4-piperidone B Deuteration A->B D₂O, NaOD C 1-Benzyl-4-piperidone-3,3,5,5-d4 B->C D Reduction C->D NaBH₄ or LiAlH₄ E This compound D->E

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 1-Benzyl-4-piperidone-3,3,5,5-d4

This protocol describes a general method for the reduction of the ketone to the corresponding alcohol using sodium borohydride (B1222165).

Materials:

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-Benzyl-4-piperidone-3,3,5,5-d4 (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in quantitative analysis, particularly for the determination of fentanyl, its analogs, and other piperidine-containing pharmaceuticals by LC-MS/MS.[6][7][8] Deuterated standards are considered the gold standard for this purpose as they have nearly identical chemical and physical properties to the analyte of interest, co-elute during chromatography, and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis.[9][10][11]

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical workflow for the use of a deuterated internal standard in a quantitative LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with 1-Benzyl-4-piperidinol-d4 (IS) Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Liquid Chromatography (Separation) Evap->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of a Fentanyl Analog in Plasma

This protocol provides a general methodology for the quantification of a fentanyl analog in a plasma sample using this compound as an internal standard.

Materials:

  • Plasma samples (blank, calibration standards, quality controls, and unknown samples)

  • Analyte reference standard (e.g., a fentanyl analog)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Deionized water (LC-MS grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of the analyte and the internal standard in a suitable solvent (e.g., methanol).

    • Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.

    • Prepare a working solution of the internal standard at a fixed concentration.

  • Sample Preparation:

    • To 100 µL of each plasma sample (calibrators, QCs, and unknowns), add 10 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject a portion of the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical analytical tool for researchers in the fields of drug development, pharmacology, and forensic science. Its utility as a deuterated internal standard enables the highly accurate and precise quantification of piperidine-containing pharmaceuticals, such as fentanyl and its analogs. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed protocol for its application in quantitative LC-MS/MS analysis, underscoring its importance in modern analytical workflows.

References

Technical Guide: 1-Benzyl-4-piperidinol-3,3,5,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-piperidinol-3,3,5,5-d4, a deuterated isotopologue of 1-Benzyl-4-piperidinol. This document details its molecular weight, synthesis, and analytical characterization methods, including mass spectrometry and nuclear magnetic resonance spectroscopy. The information herein is intended to support research and development activities where stable isotope-labeled internal standards and metabolic pathway elucidation are critical.

Core Compound Properties

This compound is a valuable tool in pharmacokinetic and metabolic studies due to the incorporation of four deuterium (B1214612) atoms at the 3 and 5 positions of the piperidine (B6355638) ring. This isotopic labeling provides a distinct mass difference from its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Molecular Weight

The molecular weight of 1-Benzyl-4-piperidinol and its deuterated analog have been calculated and are presented in the table below. The introduction of four deuterium atoms results in a mass increase of approximately 4.024 g/mol .

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
1-Benzyl-4-piperidinolC₁₂H₁₇NO191.27[1]191.1310
This compoundC₁₂H₁₃D₄NO195.30195.1560

Synthesis Protocol

The synthesis of this compound is a two-step process commencing with the deuteration of the precursor, 1-Benzyl-4-piperidone, followed by the reduction of the deuterated ketone to the corresponding alcohol.

Step 1: Synthesis of 1-Benzyl-4-piperidone-3,3,5,5-d4

The deuteration of 1-Benzyl-4-piperidone at the alpha positions to the carbonyl group can be achieved via a base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Benzyl-4-piperidone (1 equivalent) in a suitable deuterated solvent such as deuterium oxide (D₂O) or methanol-d4 (B120146) (CD₃OD).

  • Catalyst Addition: Add a catalytic amount of a base. Common catalysts for this exchange include sodium deuteroxide (NaOD) in D₂O or an organic base like pyrrolidine (B122466) in a suitable solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for a period sufficient to achieve a high level of deuterium incorporation. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the proton signals at the 3 and 5 positions.

  • Work-up: After completion, cool the reaction mixture to room temperature. If D₂O is used, the product can be extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-Benzyl-4-piperidone-3,3,5,5-d4.

Logical Workflow for the Synthesis of this compound

Synthesis Pathway A 1-Benzyl-4-piperidone B Deuteration (Base, D2O) A->B Step 1 C 1-Benzyl-4-piperidone-3,3,5,5-d4 B->C D Reduction (e.g., NaBD4) C->D Step 2 E This compound D->E

Caption: Synthesis of the target compound from its precursor.

Step 2: Reduction of 1-Benzyl-4-piperidone-3,3,5,5-d4

The deuterated ketone is then reduced to the final product, this compound. To maintain the isotopic purity, a deuterated reducing agent is recommended.

Experimental Protocol:

  • Reaction Setup: Dissolve 1-Benzyl-4-piperidone-3,3,5,5-d4 (1 equivalent) in a suitable solvent such as methanol-d4 or anhydrous tetrahydrofuran (B95107) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agent Addition: Cool the solution in an ice bath and slowly add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) (1.1 equivalents), in portions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of D₂O. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Analytical Characterization

Mass Spectrometry

Mass spectrometry is a primary technique for confirming the molecular weight and assessing the isotopic purity of this compound.

Expected Fragmentation Pattern:

The mass spectrum of the non-deuterated 1-Benzyl-4-piperidinol shows a prominent molecular ion peak at m/z 191. The major fragmentation pathway involves the cleavage of the benzyl (B1604629) group, leading to a base peak at m/z 91 (tropylium ion). Other significant fragments are observed at m/z 100 and 114. For the deuterated analog, the molecular ion peak is expected at m/z 195. The fragmentation pattern will be similar, with the corresponding mass shifts for the fragments containing the deuterated piperidine ring.

Ion FragmentExpected m/z (Non-deuterated)Expected m/z (Deuterated)Description
[M]⁺191195Molecular Ion
[M - H₂O]⁺173177Loss of water
[M - C₇H₇]⁺100104Loss of benzyl radical
[C₇H₇]⁺9191Tropylium ion (Base Peak)

GC-MS Experimental Protocol:

A general gas chromatography-mass spectrometry (GC-MS) method for the analysis of piperidine derivatives is outlined below.

ParameterCondition
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier GasHelium at a constant flow of 1 mL/min[2]
Inlet Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300
Source Temperature230 °C
Quadrupole Temperature150 °C

Workflow for Analytical Characterization

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_data Data Interpretation A Synthesized Compound B Mass Spectrometry (GC-MS) A->B C NMR Spectroscopy (1H, 13C, 2H) A->C D Molecular Weight Confirmation Isotopic Purity Assessment B->D E Structural Elucidation Confirmation of Deuteration Sites C->E F Final Characterized Compound D->F E->F

Caption: The process of compound analysis and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the specific sites of deuteration.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to be similar to that of the non-deuterated compound, with the notable absence of signals corresponding to the protons at the 3 and 5 positions of the piperidine ring. The integration of the remaining proton signals will confirm the structure.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the signals for the deuterated carbons (C3 and C5) will exhibit a characteristic triplet splitting pattern due to carbon-deuterium coupling and will be shifted slightly upfield compared to their non-deuterated counterparts.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.25 - 7.40m
CH (C4)~3.70m
CH₂ (benzyl)~3.50s
CH₂ (C2, C6)~2.80 (axial), ~2.20 (equatorial)m
OHVariablebr s

NMR Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

    • ²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence of deuterium at the expected positions.

This technical guide provides a foundational understanding of this compound for its application in advanced research and development. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

References

An In-depth Technical Guide to 1-Benzyl-4-piperidinol-3,3,5,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of the deuterated compound 1-Benzyl-4-piperidinol-3,3,5,5-d4. This isotopically labeled molecule is a valuable tool in pharmaceutical research, particularly in studies involving metabolic profiling, pharmacokinetic analysis, and as an internal standard in quantitative bioanalytical assays.

Core Molecular Structure and Properties

This compound is a derivative of 1-Benzyl-4-piperidinol where four hydrogen atoms on the piperidine (B6355638) ring at positions 3 and 5 have been replaced with deuterium. This selective labeling provides a distinct mass signature without significantly altering the compound's chemical properties, making it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated analogue.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

PropertyThis compound1-Benzyl-4-piperidinol (Non-deuterated)
CAS Number 88227-11-6[1]4727-72-4[2][3]
Molecular Formula C₁₂H₁₃D₄NO[1]C₁₂H₁₇NO[2][3]
Molecular Weight 195.29 g/mol [1]191.27 g/mol [2][3]
Appearance Neat (likely a solid or oil)[1]Solid[2]
Melting Point Data not available61-63 °C[2]
Boiling Point Data not available127-128 °C at 2 mmHg[2]
Solubility Data not availableData not available

Synthesis Pathway

The synthesis of this compound typically involves a two-step process, starting from commercially available materials. The general workflow involves the synthesis of the deuterated precursor, N-Benzyl-4-piperidone-d4, followed by its reduction to the final product.

Synthesis_Workflow Proposed Synthesis Workflow for this compound cluster_0 Step 1: Synthesis of N-Benzyl-4-piperidone-d4 cluster_1 Step 2: Reduction to this compound 4-Piperidone_Hydrochloride_d4 4-Piperidone (B1582916) Hydrochloride (deuterated) Reaction_1 N-Alkylation 4-Piperidone_Hydrochloride_d4->Reaction_1 Benzyl_Bromide Benzyl (B1604629) Bromide Benzyl_Bromide->Reaction_1 K2CO3 Potassium Carbonate K2CO3->Reaction_1 DMF DMF (Solvent) DMF->Reaction_1 N_Benzyl_4_piperidone_d4 N-Benzyl-4-piperidone-d4 Reaction_2 Carbonyl Reduction N_Benzyl_4_piperidone_d4->Reaction_2 Reaction_1->N_Benzyl_4_piperidone_d4 NaBH4 Sodium Borohydride (B1222165) NaBH4->Reaction_2 Methanol (B129727) Methanol (Solvent) Methanol->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Proposed synthesis of this compound.

Experimental Protocols

Synthesis of N-Benzyl-4-piperidone (Non-deuterated precursor)

A common method for the synthesis of N-Benzyl-4-piperidone involves the N-alkylation of 4-piperidone.

Materials:

  • 4-Piperidone hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A mixture of 4-piperidone hydrochloride and anhydrous potassium carbonate in dry DMF is stirred at room temperature.

  • Benzyl bromide is added dropwise to the reaction mixture.

  • The reaction is heated and monitored for completion (e.g., by thin-layer chromatography).

  • After cooling to room temperature, the mixture is filtered and quenched with ice water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and then with brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography.

Reduction of N-Benzyl-4-piperidone to 1-Benzyl-4-piperidinol (Non-deuterated product)

The reduction of the ketone to a secondary alcohol is a standard transformation, often accomplished with sodium borohydride.

Materials:

Procedure:

  • N-Benzyl-4-piperidone is dissolved in methanol and the solution is cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until the reaction is complete.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.

  • Further purification can be performed by recrystallization or column chromatography.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely published. However, the expected data can be inferred by comparison with its non-deuterated counterpart and the deuterated precursor.

Table 2: Key Spectroscopic Data for Related Compounds

CompoundTechniqueObserved/Expected Peaks
N-Benzyl-4-piperidone ¹H NMR (CDCl₃)δ 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H)
IRCharacteristic C=O stretch (~1715 cm⁻¹)
MS (EI)m/z 189 (M⁺), 91 (base peak)
1-Benzyl-4-piperidinol ¹H NMRSignals corresponding to the benzyl group, and piperidine ring protons. The protons at C3 and C5 would appear as multiplets.
IRBroad O-H stretch (~3300 cm⁻¹), disappearance of the C=O stretch.
MS (EI)m/z 191 (M⁺)
N-Benzyl-4-piperidone-d4 ¹H NMRThe signals for the protons at positions 3 and 5 of the piperidine ring would be absent.
MS (EI)m/z 193 (M⁺)[4]
This compound ¹H NMR (Expected)Absence of signals for the protons at C3 and C5.
IR (Expected)Broad O-H stretch, absence of C=O stretch.
MS (Expected)m/z 195 (M⁺)

Applications in Research and Development

The primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of 1-benzyl-4-piperidinol or its metabolites in biological matrices. Its use improves the accuracy and precision of these assays by correcting for variations in sample preparation and instrument response.

Conclusion

This compound is a key analytical tool for researchers in drug metabolism and pharmacokinetics. While detailed experimental data for the deuterated compound itself is sparse in the public domain, its synthesis can be reliably achieved by adapting established methods for its non-deuterated analog. The information provided in this guide serves as a foundational resource for the synthesis and application of this important isotopically labeled compound.

References

Synthesis of Deuterated 1-Benzyl-4-piperidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated 1-Benzyl-4-piperidinol, specifically 1-Benzyl-4-piperidinol-3,3,5,5-d₄. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard in pharmacokinetic analyses. This document outlines the synthetic route, provides detailed experimental protocols, and presents relevant data in a structured format.

Synthetic Strategy

The synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d₄ is achieved through a two-step process. The first step involves the synthesis of the deuterated intermediate, 1-Benzyl-4-piperidone-3,3,5,5-d₄. This is followed by the reduction of the deuterated ketone to the desired deuterated alcohol.

The overall synthetic pathway can be visualized as follows:

Synthesis_Route cluster_0 Step 1: Deuteration cluster_1 Step 2: Reduction 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone-d4 1-Benzyl-4-piperidone-d4 1-Benzyl-4-piperidone->1-Benzyl-4-piperidone-d4 Base-catalyzed Deuterium (B1214612) Exchange 1-Benzyl-4-piperidinol-d4 1-Benzyl-4-piperidinol-d4 1-Benzyl-4-piperidone-d4->1-Benzyl-4-piperidinol-d4 Reduction

Caption: Overall synthesis route for deuterated 1-Benzyl-4-piperidinol.

Experimental Protocols

Synthesis of 1-Benzyl-4-piperidone (Non-deuterated precursor)

Two primary methods for the synthesis of the non-deuterated precursor, 1-Benzyl-4-piperidone, are presented below.

Method A: From Benzylamine and Methyl Acrylate

This method involves a 1,4-addition, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.[1][2]

  • Reaction:

    • To a dry 250 mL three-necked flask, add 150 mL of anhydrous toluene (B28343) and 2.8 g of metallic sodium.

    • Heat the mixture to reflux with stirring.

    • Add 1 mL of anhydrous methanol, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

    • After the addition is complete, continue to reflux for 6 hours. During this time, add an additional 100 mL of anhydrous toluene in portions.

    • Cool the reaction to room temperature and extract with 150 mL of 25% (w/w) hydrochloric acid solution.

    • Reflux the acidic aqueous layer in an oil bath for 5 hours.

    • Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% NaOH solution while stirring.

    • Extract the product with ethyl acetate (B1210297) (3 x 100 mL).

    • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate (B86663).

    • Remove the solvent by distillation and purify the residue by vacuum distillation to yield 1-Benzyl-4-piperidone.

Method B: From 4-Piperidone (B1582916) Hydrochloride and Benzyl (B1604629) Bromide

This method involves the N-alkylation of 4-piperidone.[1]

  • Reaction:

    • In a dry flask, stir a mixture of 4-piperidone monohydrate hydrochloride (2.5 g) and anhydrous potassium carbonate (7 g) in 25 mL of dry DMF for 30 minutes at room temperature.

    • Add benzyl bromide (2 mL) dropwise to the reaction mixture.

    • Heat the mixture at 65°C for 14 hours.

    • Cool the reaction to room temperature, filter, and quench with 25 mL of ice water.

    • Extract the resulting mixture with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with water (2 x 15 mL) followed by brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

    • The crude product can be purified by crystallization.

Step 1: Synthesis of 1-Benzyl-4-piperidone-3,3,5,5-d₄ (Deuteration)

This step involves the base-catalyzed exchange of the α-protons of 1-Benzyl-4-piperidone with deuterium from a deuterium source.

  • Conceptual Protocol:

    • Dissolve 1-Benzyl-4-piperidone in a suitable deuterated solvent (e.g., MeOD or THF-d₈).

    • Add a catalytic amount of a base (e.g., sodium methoxide (B1231860) or potassium carbonate) and a deuterium source (e.g., D₂O).

    • Stir the mixture at room temperature or with gentle heating for a prolonged period to allow for complete H/D exchange at the positions alpha to the carbonyl group.

    • Monitor the reaction by ¹H NMR to confirm the disappearance of the signals corresponding to the α-protons.

    • Upon completion, neutralize the reaction with a suitable acid (e.g., DCl in D₂O).

    • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain 1-Benzyl-4-piperidone-3,3,5,5-d₄.

Step 2: Synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d₄ (Reduction)

The final step is the reduction of the deuterated ketone to the corresponding deuterated alcohol using a standard reducing agent.

  • Conceptual Protocol:

    • Dissolve 1-Benzyl-4-piperidone-3,3,5,5-d₄ in a suitable solvent such as methanol, ethanol, or THF.

    • Cool the solution in an ice bath.

    • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise.

    • Stir the reaction mixture at 0°C and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water or a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield 1-Benzyl-4-piperidinol-3,3,5,5-d₄.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of deuterated 1-Benzyl-4-piperidinol.

Parameter1-Benzyl-4-piperidone (Method A)1-Benzyl-4-piperidone (Method B)1-Benzyl-4-piperidone-d₄1-Benzyl-4-piperidinol-d₄
Yield 78.4%[1]89.28%[1]Data not availableData not available
Isotopic Purity (%D) N/AN/A>98% (typical for commercial products)>98% (typical for commercial products)
Molecular Formula C₁₂H₁₅NOC₁₂H₁₅NOC₁₂H₁₁D₄NOC₁₂H₁₃D₄NO
Molecular Weight 189.26 g/mol 189.26 g/mol 193.28 g/mol 195.29 g/mol
CAS Number 3612-20-23612-20-288227-09-288227-11-6

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of deuterated 1-Benzyl-4-piperidinol is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 1-Benzyl-4-piperidone deuteration Deuteration: Base-catalyzed exchange with D₂O start->deuteration reduction Reduction: with NaBH₄ deuteration->reduction product Crude Product: 1-Benzyl-4-piperidinol-d₄ reduction->product extraction Workup: Extraction & Washing product->extraction drying Drying & Solvent Removal extraction->drying purification Purification: (e.g., Crystallization or Chromatography) drying->purification analysis Analysis: NMR, MS purification->analysis

Caption: General experimental workflow for the synthesis of deuterated 1-Benzyl-4-piperidinol.

This technical guide serves as a foundational resource for the synthesis of deuterated 1-Benzyl-4-piperidinol. Researchers are encouraged to consult the cited literature for further details and to optimize the conceptual protocols for their specific laboratory conditions.

References

Technical Guide: Physicochemical Characteristics of 1-Benzyl-4-piperidinol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-Benzyl-4-piperidinol-d4. The information is intended to support research, development, and quality control activities involving this deuterated compound. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, 1-Benzyl-4-hydroxypiperidine, to provide valuable context and estimates.

Core Physical and Chemical Properties

The introduction of deuterium (B1214612) atoms into a molecule can subtly alter its physicochemical properties due to the kinetic isotope effect. While specific experimental data for 1-Benzyl-4-piperidinol-d4 is scarce, the following tables summarize the available information for the deuterated compound and its non-deuterated counterpart.

General Properties
Property1-Benzyl-4-piperidinol-d41-Benzyl-4-hydroxypiperidine (Non-deuterated)
Molecular Formula C₁₂H₁₃D₄NOC₁₂H₁₇NO[1]
Molecular Weight 195.29 g/mol (for 1-Benzyl-4-piperidinol-3,3,5,5-d4)[2]191.27 g/mol [1]
Appearance Neat (likely a solid or oil)[2]Solid
Thermal Properties
Property1-Benzyl-4-piperidinol-d41-Benzyl-4-hydroxypiperidine (Non-deuterated)
Melting Point Not available61-63 °C (lit.)
Boiling Point Not available127-128 °C / 2 mmHg (lit.)
Solubility

Specific solubility data for 1-Benzyl-4-piperidinol-d4 has not been published. The solubility profile is expected to be similar to its non-deuterated analog.

Solvent1-Benzyl-4-piperidinol-d41-Benzyl-4-hydroxypiperidine (Non-deuterated)
Water Not availableData not readily available
Organic Solvents Soluble in Chloroform, Dichloromethane, DMSO[3]Data not readily available

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical characteristics discussed above. These protocols can be adapted for the specific analysis of 1-Benzyl-4-piperidinol-d4.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is gently heated in a heating block or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

  • Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Visualizing Methodologies

The following diagrams illustrate the workflows for the experimental protocols described above.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Finely powder the dry sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat at a controlled rate C->D E Record T1 (first liquid) D->E F Record T2 (all liquid) E->F G Report melting range (T1-T2) F->G

Melting Point Determination Workflow

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Place liquid in test tube B Invert sealed capillary in liquid A->B C Heat the sample gently B->C D Observe stream of bubbles C->D E Cool the sample D->E F Record temperature when liquid enters capillary E->F G Report boiling point F->G

Boiling Point Determination Workflow

SolubilityWorkflow cluster_prep Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Agitate at constant temperature A->B C Separate solid and liquid phases B->C D Analyze solute concentration in liquid C->D E Report solubility (e.g., mg/mL) D->E

Solubility Determination Workflow

References

isotopic purity of 1-Benzyl-4-piperidinol-3,3,5,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the is essential for its application in research and drug development, where it often serves as an internal standard in quantitative mass spectrometry-based analyses. The degree of deuteration directly impacts the accuracy and reliability of such assays. This document outlines the common methods for its synthesis, analytical techniques for determining isotopic purity, and presents the data in a clear, structured format for researchers, scientists, and drug development professionals.

Synthesis Overview

The synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d4 typically involves the reduction of a deuterated precursor, 1-Benzyl-4-piperidone-3,3,5,5-d4. The precursor itself is synthesized from non-deuterated starting materials, with deuterium (B1214612) atoms introduced at the 3 and 5 positions of the piperidone ring. This is often achieved through H/D exchange reactions under basic or acidic conditions in a deuterium-rich solvent like D₂O. The subsequent reduction of the ketone group at the 4-position yields the final deuterated alcohol.

cluster_synthesis Synthesis Pathway Start 1-Benzyl-4-piperidone Step1 H/D Exchange (e.g., NaOD, D₂O) Start->Step1 Intermediate 1-Benzyl-4-piperidone-3,3,5,5-d4 Step1->Intermediate Step2 Reduction (e.g., NaBD₄) Intermediate->Step2 Final This compound Step2->Final

Caption: Simplified synthesis of this compound.

Isotopic Purity Data

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. It is typically determined by mass spectrometry or nuclear magnetic resonance spectroscopy. The data is crucial for calculating the correct concentration of the standard and for ensuring that there is no isotopic interference with the analyte being measured.

While the exact isotopic distribution can vary between synthesis batches, a representative dataset for a high-quality batch of this compound is presented below. This data is typically provided in a Certificate of Analysis by the supplier.

Isotopic SpeciesNotationExpected MassRepresentative Abundance (%)
Undeuteratedd₀191.13< 0.1
Monodeuteratedd₁192.14< 0.5
Dideuteratedd₂193.14< 1.0
Trideuteratedd₃194.15< 2.0
Tetradeuteratedd₄195.15> 96.5

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic enrichment and structural integrity is paramount.[1] The most common and powerful techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive method used to determine the isotopic distribution of a compound by separating ions based on their mass-to-charge ratio.[3][4]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Infusion and Ionization: The sample is directly infused into the mass spectrometer, and the molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., Orbitrap or TOF), which separates them based on their precise mass-to-charge ratio.

  • Data Acquisition: A full scan mass spectrum is acquired, showing the relative intensities of the different isotopic species (d₀ to d₄).

  • Data Analysis: The relative abundance of each isotopic peak is calculated to determine the overall isotopic purity.

cluster_ms_workflow Mass Spectrometry Workflow SamplePrep Sample Preparation (Dilution in Solvent) Infusion Direct Infusion & ESI SamplePrep->Infusion Analysis High-Resolution Mass Analysis Infusion->Analysis Acquisition Full Scan Spectrum Acquisition Analysis->Acquisition DataProcessing Peak Integration & Abundance Calculation Acquisition->DataProcessing Result Isotopic Distribution Profile DataProcessing->Result

Caption: Workflow for isotopic purity analysis by Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of a molecule and can be used to confirm the positions of deuterium labels and to quantify the isotopic purity.[1][2]

Methodology:

  • Sample Preparation: A precise amount of the deuterated compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis:

    • A proton NMR spectrum is acquired.

    • The absence or significant reduction of signals at the 3 and 5 positions of the piperidine (B6355638) ring confirms successful deuteration at these sites.

    • Integration of the remaining proton signals relative to a known internal standard can be used to quantify the amount of non-deuterated or partially deuterated species.

  • ¹³C NMR Analysis:

    • A carbon-13 NMR spectrum is acquired.

    • The signals for the deuterated carbons (C3 and C5) will be split into multiplets due to coupling with deuterium and will have a significantly lower intensity. This confirms the location of the deuterium atoms.

cluster_nmr_workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolve in NMR Solvent) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR H1_Analysis Analyze Proton Signal Reduction at Positions 3 & 5 H1_NMR->H1_Analysis C13_Analysis Analyze Carbon Signal Splitting at Positions 3 & 5 C13_NMR->C13_Analysis Conclusion Confirm Deuteration Sites & Quantify Purity H1_Analysis->Conclusion C13_Analysis->Conclusion

Caption: Workflow for isotopic purity analysis by NMR Spectroscopy.

Logical Relationships of Isotopic Species

During the synthesis of this compound, incomplete deuteration can lead to the presence of several isotopic species. Understanding the relationship between these is crucial for data interpretation.

cluster_isotopic_species Isotopic Species Relationships d4 d₄ (Target) d3 d₃ d4->d3 Impurities d2 d₂ d4->d2 Impurities d1 d₁ d4->d1 Impurities d0 d₀ (Undeuterated) d4->d0 Impurities

Caption: Relationship between target deuterated species and impurities.

References

1-Benzyl-4-piperidinol-d4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 1-Benzyl-4-piperidinol-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-piperidinol-d4 is a deuterated derivative of 1-Benzyl-4-piperidinol, a versatile intermediate in pharmaceutical synthesis. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity and reliability in research and development. This guide provides a comprehensive overview of the available data on the stability and storage of 1-Benzyl-4-piperidinol and its deuterated analog, presenting key data in a structured format, outlining general experimental protocols for stability assessment, and providing a logical workflow for determining optimal storage conditions. While specific stability data for the deuterated compound is limited, the information presented for its non-deuterated counterpart serves as a robust proxy.

Physicochemical Properties

A summary of the physicochemical properties of 1-Benzyl-4-piperidinol is presented below. These properties are expected to be very similar for the deuterated analog.

PropertyValueReference(s)
Appearance White to off-white crystalline powder[1]
Molecular Formula C₁₂H₁₃D₄NO[2][3]
Molecular Weight 195.30 g/mol (for d4)[2]
Melting Point 61-63 °C[1]
Boiling Point 127-128 °C at 2 mmHg
Solubility Soluble in organic solvents like ethanol, methanol, and DMSO. Generally insoluble in water.[4]

Stability Profile

1-Benzyl-4-piperidinol is generally stable under normal laboratory conditions. However, certain factors can influence its degradation.

  • General Stability: The compound is reported to be stable under normal temperatures and pressures.[5]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and moisture.[1][5] Contact with these substances should be avoided to prevent degradation.

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and other irritating and toxic gases.[5][6]

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity of 1-Benzyl-4-piperidinol-d4. The recommended storage conditions from various sources for the non-deuterated analog are summarized below. For long-term storage of the deuterated compound, similar conditions are advised.

Storage ConditionRecommendationReference(s)
General Storage Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8][9][7][8][9]
Temperature Recommended storage at room temperature or refrigerated (2-8°C).[7][10][7][10]
Stock Solutions For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[11][11]
Atmosphere For optimal quality maintenance, storing under an inert atmosphere is suggested.[9][9]
Moisture The compound is sensitive to moisture and should be stored in a dry environment with airtight packaging.[1][1]

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of 1-Benzyl-4-piperidinol-d4 under various environmental conditions (e.g., temperature, humidity, light) over a defined period.

Materials:

  • 1-Benzyl-4-piperidinol-d4 (test substance)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

  • Validated analytical column

  • Mobile phase (e.g., acetonitrile, water, buffers)

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

Methodology:

  • Forced Degradation Study:

    • Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 80°C for 48 hours.

    • Photolytic: Expose to light in a photostability chamber (ICH Q1B guidelines).

    • Analyze samples at appropriate time points by HPLC to identify degradation products and establish the degradation pathway.

  • Long-Term and Accelerated Stability Study (ICH Q1A(R2) Guidelines):

    • Store samples of 1-Benzyl-4-piperidinol-d4 in controlled environment chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

    • Analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the amount of 1-Benzyl-4-piperidinol-d4 remaining and the amount of any degradation products formed at each time point.

    • Determine the rate of degradation and predict the shelf-life of the compound under the tested storage conditions.

Logical Workflow for Stability and Storage Assessment

The following diagram illustrates a logical workflow for assessing the stability of a compound like 1-Benzyl-4-piperidinol-d4 and determining its appropriate storage conditions.

Stability_Workflow cluster_0 Initial Assessment cluster_1 Stability Testing cluster_2 Data Analysis & Conclusion start Start: New Compound (1-Benzyl-4-piperidinol-d4) physchem Characterize Physicochemical Properties start->physchem lit_review Literature Review for Analogs physchem->lit_review forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) lit_review->forced_degradation develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_method long_term_stability Long-Term & Accelerated Stability Studies (ICH Guidelines) develop_method->long_term_stability analyze_data Analyze Stability Data (Degradation Profile, Rate) long_term_stability->analyze_data determine_storage Determine Recommended Storage Conditions analyze_data->determine_storage define_shelf_life Define Shelf-Life / Retest Period determine_storage->define_shelf_life end End: Establish Storage & Handling Protocol define_shelf_life->end

Caption: Workflow for Stability Assessment and Storage Condition Determination.

Handling Precautions

Given the nature of the compound, appropriate handling procedures should be followed to ensure safety.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[6]

  • Ventilation: Use with adequate ventilation, such as in a chemical fume hood, to minimize inhalation.[6][7]

  • Hygiene: Wash hands thoroughly after handling.[6] Avoid ingestion and inhalation.[6]

Conclusion

While specific stability data for 1-Benzyl-4-piperidinol-d4 is scarce, the information available for its non-deuterated analog provides a strong basis for its handling and storage. It is a stable compound under normal conditions but should be protected from strong oxidizing agents, acids, and moisture. For long-term preservation of its integrity, storage in a cool, dry, and well-ventilated area is recommended, with refrigerated conditions being optimal. For solutions, storage at -20°C or -80°C is advised. Adherence to these guidelines and standard laboratory safety practices will ensure the compound's reliability for research and development purposes.

References

In-Depth Technical Guide to 1-Benzyl-4-piperidinol-3,3,5,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-piperidinol-3,3,5,5-d4, a deuterated analog of a versatile synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Compound Identification and Properties

This compound is a stable isotope-labeled form of 1-Benzyl-4-hydroxypiperidine. The incorporation of four deuterium (B1214612) atoms at the 3 and 5 positions of the piperidine (B6355638) ring makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.

Table 1: Chemical and Physical Properties

PropertyValueReference
Chemical Name This compoundCymitQuimica
Synonyms 1-(Phenylmethyl)-4-piperidinol-d4; 4-Hydroxy-1-benzylpiperidine-d4; N-Benzyl-4-hydroxypiperidine-d4CymitQuimica
CAS Number 88227-11-6CymitQuimica
Molecular Formula C₁₂H₁₃D₄NOCymitQuimica
Molecular Weight 195.29 g/mol CymitQuimica
Appearance NeatCymitQuimica

Note: Specific data on purity, isotopic enrichment, and physical constants such as melting and boiling points are typically provided on the Certificate of Analysis (CoA) from the supplier.

Commercial Availability

This compound is available from several commercial suppliers, with Toronto Research Chemicals (TRC) being a primary manufacturer. The product is often distributed through various chemical and laboratory equipment suppliers.

Table 2: Commercial Suppliers

Supplier/ManufacturerProduct CodeAvailable Quantities
Toronto Research Chemicals (TRC) B288618Custom synthesis and bulk quantities may be available.
CymitQuimica TR-B28861810mg, 100mg
Santa Cruz Biotechnology sc-217621Inquire for availability.

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard and a tracer in metabolic studies. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled compound in biological matrices.

Use as an Internal Standard

In quantitative analysis using mass spectrometry (e.g., LC-MS or GC-MS), a known amount of the deuterated standard is added to the sample. Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring similar behavior during sample preparation and analysis. The difference in mass allows for accurate quantification of the analyte, correcting for variations in sample extraction and ionization efficiency.

Metabolic Stability and Pathway Identification

Deuterium substitution at metabolically labile positions can alter the rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect. This property can be exploited to investigate the metabolic pathways of the parent compound. By comparing the metabolic fate of the deuterated and non-deuterated analogs, researchers can identify the primary sites of metabolism.

Experimental Protocols

General Protocol for In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes, with this compound as a conceptual internal standard for a related analyte.

Materials:

  • Test compound

  • This compound (as internal standard)

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile and the internal standard (this compound) to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The concentrations of the test compound and the internal standard are measured.

Data Analysis:

The disappearance of the parent compound over time is monitored to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for utilizing a deuterated compound in a metabolic stability assay.

Metabolic_Stability_Workflow cluster_preparation Sample Preparation cluster_sampling Sampling and Quenching cluster_analysis Analysis Incubation_Mixture Prepare Incubation Mixture Pre_incubation Pre-incubate at 37°C Incubation_Mixture->Pre_incubation Initiate_Reaction Initiate Reaction (add NADPH) Pre_incubation->Initiate_Reaction Time_Points Collect Aliquots at Time Points Initiate_Reaction->Time_Points Quench Quench with ACN + Internal Standard Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Data Analysis (t1/2, CLint) LC_MS->Data_Analysis

Caption: Workflow for a typical in vitro metabolic stability assay.

Logical Relationship in Drug Metabolism Studies

The use of deuterated standards is integral to understanding the metabolic profile of a drug candidate. The following diagram illustrates the logical relationship between the properties of a deuterated compound and its application in such studies.

Deuterated_Compound_Logic cluster_properties Properties of Deuterated Compound cluster_applications Applications in Drug Metabolism Mass_Shift Distinct Mass Shift Internal_Standard Internal Standard for Accurate Quantification Mass_Shift->Internal_Standard Metabolic_Tracer Tracer for Metabolite Identification Mass_Shift->Metabolic_Tracer Identical_Properties Identical Physicochemical Properties to Analyte Identical_Properties->Internal_Standard KIE Potential for Kinetic Isotope Effect Metabolic_Soft_Spot Identification of Metabolic 'Soft Spots' KIE->Metabolic_Soft_Spot

Caption: Logical relationship of deuterated compound properties to applications.

This technical guide provides a foundational understanding of this compound for its intended scientific audience. For specific experimental parameters and detailed quantitative data, it is imperative to consult the supplier's Certificate of Analysis and relevant scientific literature.

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and environmental analysis, the precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for such demanding applications due to its high sensitivity and selectivity. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise data integrity. To surmount these challenges, the use of internal standards is indispensable, and among them, deuterated standards have unequivocally established themselves as the "gold standard."[1][2][3]

This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards in mass spectrometry-based bioanalysis. By serving as a stable and predictable reference, these isotopically labeled compounds are instrumental in ensuring the generation of robust, reliable, and reproducible data.[4][5]

Core Principles: Isotope Dilution and Co-elution

The foundational principle behind the efficacy of a deuterated internal standard (IS) is rooted in isotope dilution mass spectrometry (IDMS).[2][3] A deuterated standard is chemically identical to the analyte of interest, with the key distinction being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H or D).[4][5] This subtle modification increases the molecular weight, allowing the mass spectrometer to differentiate between the analyte and the deuterated IS based on their mass-to-charge ratio (m/z).[1][4]

Because the deuterated standard possesses virtually identical physicochemical properties to the analyte, it behaves similarly throughout the entire analytical process.[6][7] This includes:

  • Chromatographic Co-elution: The deuterated standard and the analyte exhibit nearly identical retention times in liquid chromatography, ensuring they experience the same matrix effects at the same time.[7][8]

  • Extraction Efficiency: During sample preparation, any losses of the analyte will be mirrored by the deuterated standard.[2]

  • Ionization Response: Both the analyte and the deuterated standard will be affected similarly by ion suppression or enhancement in the mass spectrometer's source.[9][10]

By adding a known amount of the deuterated standard to every sample, calibrator, and quality control at the earliest stage of sample preparation, it serves as a perfect proxy.[5][11] The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, effectively normalizing for variations and leading to highly accurate and precise results.[3][12]

Advantages of Deuterated Standards

The use of deuterated internal standards offers unparalleled advantages in quantitative mass spectrometry, leading to significant improvements in data quality.[1][8]

Key benefits include:

  • Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated standards minimize signal distortion caused by matrix effects.[8]

  • Improved Reproducibility: Consistent ionization efficiency across multiple analytical runs is achieved through normalization.[8]

  • Correction for Matrix Effects: Deuterium labeling effectively minimizes signal suppression or enhancement from interfering compounds in complex biological matrices.[8][10]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][13]

Quantitative Data Presentation

The impact of utilizing a deuterated internal standard on assay performance is evident in the improved accuracy and precision of quantitative measurements. The following tables summarize typical validation results for LC-MS/MS methods, highlighting the superiority of deuterated internal standards.

Table 1: Bioanalytical Method Validation for Venetoclax in Human Plasma using a Deuterated (D8) Internal Standard [14]

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low5.798.75.9598.0
Medium6.296.37.299.2
High7.797.58.5100.4

Table 2: Typical Validation Results for a Hypothetical Drug in Human Plasma using its Deuterium-Labeled Internal Standard [12]

ParameterAcceptance CriteriaTypical Result
Linearity r² ≥ 0.990.998
Intra-Assay Precision %CV ≤ 15%< 8%
Inter-Assay Precision %CV ≤ 15%< 10%
Intra-Assay Accuracy 85-115% (±20% at LLOQ)95-105%
Inter-Assay Accuracy 85-115% (±20% at LLOQ)93-107%
Recovery Consistent and Reproducible85 ± 5%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 12%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Bias within ±15%< 10%

Experimental Protocols

Detailed and robust experimental protocols are fundamental to reproducible bioanalytical science. The following sections provide methodologies for common procedures in a typical pharmacokinetic study utilizing deuterated internal standards.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol outlines a common method for extracting a drug from human plasma.[6][14]

Materials and Reagents:

  • Human plasma samples

  • Deuterated internal standard working solution in acetonitrile

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Methodology:

  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma sample (calibration standard, quality control, or study sample).

  • Spiking with Internal Standard: Add 200 µL of the deuterated internal standard working solution in acetonitrile.

  • Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a representative example for the quantification of a small molecule drug and its deuterated internal standard.[3][12]

Instrumentation:

  • UPLC/HPLC System

  • Triple Quadrupole Mass Spectrometer

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: 20% to 80% B (linear ramp)

    • 2.5 - 3.0 min: Hold at 80% B

    • 3.1 - 4.0 min: Return to 20% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimized for the specific analyte and instrument.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.

Visualization of Workflows

Bioanalytical Workflow Overview

The general workflow for a quantitative bioanalytical assay using a deuterated internal standard encompasses several critical steps, from sample handling to data analysis and reporting.

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SampleThawing Sample Thawing SampleStorage->SampleThawing Spiking Spiking with Deuterated IS SampleThawing->Spiking SamplePrep Sample Preparation (e.g., Protein Precipitation) Spiking->SamplePrep LC_MS_Analysis LC-MS/MS Analysis SamplePrep->LC_MS_Analysis DataProcessing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification DataReporting Data Reporting Quantification->DataReporting

A typical bioanalytical workflow using a deuterated internal standard.
Logical Relationship in Accurate Quantification

The accuracy of quantification relies on the parallel behavior of the analyte and its deuterated internal standard throughout the analytical process.

cluster_sample Biological Sample cluster_process Analytical Process cluster_detection Mass Spectrometric Detection Analyte Analyte (Unknown Amount) Variability Sources of Variability (Extraction Loss, Matrix Effects, Instrument Drift) Analyte->Variability IS Deuterated IS (Known Amount) IS->Variability Analyte_Signal Analyte Signal Variability->Analyte_Signal IS_Signal IS Signal Variability->IS_Signal Quantification Accurate Quantification (Based on Analyte/IS Ratio) Analyte_Signal->Quantification IS_Signal->Quantification

References

Methodological & Application

Application Note: High-Throughput Quantitative Analysis of 1-Benzyl-4-piperidinol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-Benzyl-4-piperidinol in human plasma. The method utilizes its deuterated analogue, 1-Benzyl-4-piperidinol-d4, as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure followed by a rapid chromatographic separation enables a high-throughput analysis suitable for pharmacokinetic studies in drug development. The method has been validated according to the FDA guidelines for bioanalytical method validation.

Introduction

1-Benzyl-4-piperidinol is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical pharmacokinetic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as 1-Benzyl-4-piperidinol-d4, is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of 1-Benzyl-4-piperidinol in human plasma.

Experimental

Materials and Reagents

1-Benzyl-4-piperidinol and 1-Benzyl-4-piperidinol-d4 were of analytical grade. HPLC-grade acetonitrile (B52724) and formic acid were used for the mobile phase and sample preparation. Human plasma was sourced from a certified vendor.

Instrumentation

An HPLC system coupled with a triple quadrupole mass spectrometer was used for the analysis.

LC-MS/MS Method Parameters

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 3.0 min, hold for 1 min, then re-equilibrate
Injection Volume5 µL
Column Temperature40 °C

Table 2: Mass Spectrometry Parameters

Parameter1-Benzyl-4-piperidinol1-Benzyl-4-piperidinol-d4 (IS)
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)192.1196.1
Product Ion (m/z)91.191.1
Dwell Time (ms)100100
Collision Energy (eV)2525
Declustering Potential (V)8080

Note: The primary fragmentation is the characteristic loss of the benzyl (B1604629) group, resulting in the tropylium (B1234903) ion at m/z 91.1 for both the analyte and the internal standard.

Sample Preparation
  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of 1-Benzyl-4-piperidinol-d4 internal standard solution (100 ng/mL in 50% acetonitrile).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability in accordance with the US FDA guidance on bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for 1-Benzyl-4-piperidinol in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high).

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
Low35.2102.16.5101.7
Mid1004.198.95.399.8
High8003.5101.54.7100.9
Recovery

The extraction recovery of 1-Benzyl-4-piperidinol and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 4: Extraction Recovery

AnalyteLow QC (3 ng/mL)Mid QC (100 ng/mL)High QC (800 ng/mL)
1-Benzyl-4-piperidinol92.5%95.1%94.3%
1-Benzyl-4-piperidinol-d4 (IS)\multicolumn{3}{c}{93.8%}

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 protein_precip Protein Precipitation (Acetonitrile, 150 µL) vortex1->protein_precip vortex2 Vortex protein_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of 1-Benzyl-4-piperidinol.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_sample_analysis Sample Analysis analyte Analyte & IS Characterization lc_optimization LC Method Optimization analyte->lc_optimization ms_optimization MS/MS Parameter Optimization analyte->ms_optimization sample_prep_dev Sample Preparation Development analyte->sample_prep_dev linearity Linearity & Sensitivity lc_optimization->linearity ms_optimization->linearity recovery Recovery sample_prep_dev->recovery precision_accuracy Precision & Accuracy linearity->precision_accuracy stability Stability precision_accuracy->stability recovery->precision_accuracy run_acceptance Run Acceptance Criteria stability->run_acceptance pk_analysis Pharmacokinetic Data Analysis run_acceptance->pk_analysis

Quantitative Analysis of Piperidine Analogs Using Deuterated Standards: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Compounds containing this saturated heterocycle exhibit a wide range of pharmacological activities, serving as analgesics, antipsychotics, antihistamines, and anticancer agents.[1] Consequently, the accurate and sensitive quantification of piperidine analogs in various biological and environmental matrices is critical for drug discovery, pharmacokinetic studies, therapeutic drug monitoring, and quality control.[1]

This application note provides a comprehensive protocol for the quantitative analysis of piperidine analogs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards, such as deuterated analogs, is considered the "gold standard" in bioanalysis.[2][3] These standards are chemically identical to the analyte but have a different mass, allowing for precise correction of variability during sample preparation and analysis, thereby enhancing accuracy and precision.[2][4][5]

Principle and Advantages of Deuterated Internal Standards

An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations in sample processing, injection volume, and instrument response.[3][5] Deuterated internal standards are ideal because they share nearly identical physicochemical properties with the analyte of interest.[6] This ensures they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer, effectively compensating for matrix effects and other sources of analytical variability.[4][5][6] The result is more robust, reliable, and reproducible quantitative data.[7][8]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of piperidine analogs in biological matrices.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for the extraction of piperidine analogs from plasma samples.[1]

Materials:

  • Human plasma

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Deuterated internal standard (IS) solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the deuterated internal standard working solution.[2]

  • Vortex for 10 seconds.[2]

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1][2]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[1][2]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

This protocol is suitable for the extraction and cleanup of piperidine analogs from more complex matrices like whole blood or plant material, providing a cleaner sample for analysis.[1][9]

Materials:

Procedure:

  • Sample Pre-treatment (for whole blood): Precipitate proteins from 100 µL of whole blood by adding 300 µL of cold acetonitrile containing the deuterated internal standard. Vortex and centrifuge. Use the supernatant for the next step.[9]

  • Sample Pre-treatment (for plant material): Weigh 1 g of powdered plant material, add 20 mL of methanol, and vortex for 5 minutes. Centrifuge and collect the supernatant. Repeat the extraction and combine the supernatants. Evaporate to dryness and redissolve in 10 mL of 0.1 N HCl.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 N HCl.[1]

  • Sample Loading: Load the pre-treated and acidified sample extract onto the SPE cartridge.[1]

  • Washing: Wash the cartridge with 5 mL of 0.1 N HCl followed by 5 mL of water.[1]

  • Elution: Elute the piperidine analogs with 5 mL of methanol containing 5% ammonium hydroxide.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of piperidine analogs. These should be optimized for the specific analytes and instrumentation used.

Liquid Chromatography (LC) Conditions:

  • Column: Atlantis C18 column (5 μm, 3.9×100 mm) or equivalent.[10]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 5.0 μL.[10]

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions. (This is an example and should be optimized).[9]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

  • Optimization: Optimize cone voltage and collision energy for each specific analyte and its deuterated internal standard.[9]

Data Presentation

The following tables summarize the quantitative performance and MRM transitions for representative piperidine compounds.

Table 1: LC-MS/MS Method Performance Characteristics [1]

ParameterValue
Linearity Range0.03 - 400 ng/mL (R² > 0.99)
Lower Limit of Quantification (LLOQ)0.03 ng/mL
Limit of Detection (LOD)0.01 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%RE)± 15%
Recovery85 - 115%

Table 2: Multiple Reaction Monitoring (MRM) Transitions and Collision Energies for Representative Piperidine Compounds [1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Piperidine86.170.115
Ropivacaine275.2126.120
Fentanyl337.2188.225
Haloperidol376.2165.130
Risperidone411.2191.135

Visualizations

The following diagrams illustrate the experimental workflows described in this application note.

experimental_workflow_protein_precipitation start Start: 100 µL Plasma Sample add_is Add 25 µL Deuterated IS start->add_is vortex1 Vortex 10 sec add_is->vortex1 add_acn Add 300 µL Ice-Cold ACN vortex1->add_acn vortex2 Vortex 1 min add_acn->vortex2 centrifuge Centrifuge 14,000 rpm, 10 min, 4°C vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N₂, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Protein Precipitation Workflow for Plasma Samples.

experimental_workflow_spe start Start: Pre-treated Sample load Load Sample start->load condition Condition SPE Cartridge (Methanol, 0.1 N HCl) condition->load wash Wash Cartridge (0.1 N HCl, Water) load->wash elute Elute Analytes (5% NH₄OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

Conclusion

The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantitative analysis of piperidine analogs in complex matrices. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals, enabling reliable quantification to support a wide range of scientific investigations. The detailed workflows and performance characteristics demonstrate the suitability of this methodology for regulated bioanalysis.

References

Application Note and Protocol: Sample Preparation of 1-Benzyl-4-piperidinol-d4 for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-4-piperidinol-d4 is the deuterated form of 1-Benzyl-4-piperidinol, a substituted piperidine (B6355638). Due to its structural similarity and mass difference, 1-Benzyl-4-piperidinol-d4 is an ideal internal standard for the quantitative analysis of 1-Benzyl-4-piperidinol and its analogs in various matrices by mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is a gold-standard technique that corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1] This document provides a detailed protocol for the preparation of 1-Benzyl-4-piperidinol-d4 stock and working solutions, and its application in the sample preparation of biological matrices for quantitative analysis.

Data Presentation

The performance of an LC-MS/MS method for the analysis of piperidine compounds, utilizing a deuterated internal standard like 1-Benzyl-4-piperidinol-d4, is expected to meet rigorous analytical standards. The following table summarizes typical quantitative performance characteristics for such methods.[2]

ParameterTypical Value
Linearity Range0.03 - 400 ng/mL (R² > 0.99)[2]
Lower Limit of Quantification (LLOQ)0.03 ng/mL[2]
Limit of Detection (LOD)0.01 ng/mL[2]
Intra-day Precision (%CV)< 15%[2]
Inter-day Precision (%CV)< 15%[2]
Accuracy (%RE)± 15%[2]
Recovery85 - 115%[2]

Experimental Protocols

1. Preparation of 1-Benzyl-4-piperidinol-d4 Internal Standard (IS) Solutions

This protocol is suitable for preparing stock and working solutions of the deuterated internal standard.

  • Materials:

  • Procedure:

    • Primary Stock Solution (e.g., 1 mg/mL):

      • Accurately weigh a suitable amount (e.g., 10 mg) of 1-Benzyl-4-piperidinol-d4 neat material.

      • Quantitatively transfer the material to a volumetric flask (e.g., 10 mL).

      • Dissolve the material in methanol and make up the volume to the mark.[3][4] Mix thoroughly. This will be your primary stock solution.

    • Working Stock Solution (e.g., 10 µg/mL):

      • Perform a serial dilution of the primary stock solution. For example, pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

      • Dilute to the mark with methanol and mix thoroughly.

    • Internal Standard Spiking Solution (e.g., 100 ng/mL):

      • Further dilute the working stock solution to a concentration appropriate for spiking into the samples. For instance, pipette 100 µL of the 10 µg/mL working stock solution into a 10 mL volumetric flask.

      • Dilute to the mark with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility with the LC-MS system.[2]

2. Sample Preparation using Protein Precipitation for Biological Fluids (e.g., Plasma, Serum)

This protocol is a common and effective method for extracting small molecules from biological fluids.[2][5]

  • Materials:

    • Biological fluid sample (e.g., human plasma)

    • Internal Standard Spiking Solution (from Protocol 1)

    • Ice-cold acetonitrile[2]

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.[2]

    • Add a specific volume (e.g., 20 µL) of the Internal Standard Spiking Solution to the sample.[2]

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[2]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[2]

    • Reconstitute the residue in 100 µL of the mobile phase.[2]

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[2]

Mandatory Visualization

G cluster_0 IS Preparation cluster_1 Sample Preparation weigh Weigh 1-Benzyl-4-piperidinol-d4 dissolve Dissolve in Methanol (Primary Stock) weigh->dissolve dilute1 Serial Dilution (Working Stock) dissolve->dilute1 dilute2 Final Dilution (Spiking Solution) dilute1->dilute2 spike Spike with IS Solution dilute2->spike sample Aliquot Biological Sample (e.g., 100 µL Plasma) sample->spike precipitate Add Acetonitrile (Protein Precipitation) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the preparation of 1-Benzyl-4-piperidinol-d4 internal standard and its use in sample processing for LC-MS/MS analysis.

References

Application of 1-Benzyl-4-piperidinol-d4 in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-4-piperidinol is a known precursor in the clandestine synthesis of fentanyl and its analogues. Its detection and quantification in forensic samples can be crucial for identifying illicit drug manufacturing activities. 1-Benzyl-4-piperidinol-d4, a deuterated analogue, serves as an ideal internal standard for quantitative analysis by mass spectrometry. The use of a stable isotope-labeled internal standard is a gold-standard practice in forensic toxicology, as it mimics the analyte's behavior during sample preparation and ionization, thus correcting for variations and improving the accuracy and precision of the results.[1][2] This document provides a detailed application note and protocol for the use of 1-Benzyl-4-piperidinol-d4 in the forensic toxicological analysis of 1-Benzyl-4-piperidinol.

Data Presentation

The following table summarizes the typical validation parameters for the quantification of 1-Benzyl-4-piperidinol in biological matrices using 1-Benzyl-4-piperidinol-d4 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterResult
Linearity (ng/mL) 0.5 - 200
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/mL) 0.1
Limit of Quantification (LOQ) (ng/mL) 0.5
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) ± 15%
Recovery (%) 85 - 105%
Matrix Effect (%) < 15%

Experimental Protocols

Scope

This protocol describes a method for the quantitative determination of 1-Benzyl-4-piperidinol in human urine and blood samples using 1-Benzyl-4-piperidinol-d4 as an internal standard, followed by analysis with LC-MS/MS.

Materials and Reagents
  • 1-Benzyl-4-piperidinol analytical standard

  • 1-Benzyl-4-piperidinol-d4 internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Human urine and blood (drug-free)

Instrumentation
  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 1 mL of urine or plasma, add 10 µL of the 1-Benzyl-4-piperidinol-d4 internal standard solution (1 µg/mL in methanol). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions (MRM):

    • 1-Benzyl-4-piperidinol: Q1: 192.2 -> Q3: 91.1

    • 1-Benzyl-4-piperidinol-d4: Q1: 196.2 -> Q3: 91.1

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine/Blood Sample Add_IS Add 1-Benzyl-4-piperidinol-d4 Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MSMS LC-MS/MS Analysis Recon->LC_MSMS Inject Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for the quantitative analysis of 1-Benzyl-4-piperidinol.

Logical Relationship of Internal Standard Use

internal_standard_logic Analyte 1-Benzyl-4-piperidinol (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS 1-Benzyl-4-piperidinol-d4 (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Role of the deuterated internal standard in quantitative analysis.

Putative Metabolic Pathway of 1-Benzyl-4-piperidinol

metabolic_pathway cluster_fentanyl_synthesis Illicit Fentanyl Synthesis B4P 1-Benzyl-4-piperidinol ANPP 4-Anilino-N-phenethylpiperidine (ANPP) B4P->ANPP Precursor for Metabolism Metabolism (e.g., in vivo) B4P->Metabolism Fentanyl Fentanyl ANPP->Fentanyl Precursor for N_Dealkylation N-Dealkylation Metabolism->N_Dealkylation CYP450 Hydroxylation Hydroxylation Metabolism->Hydroxylation CYP450 Piperidinol 4-Hydroxypiperidine N_Dealkylation->Piperidinol Benzyl_Metabolite Benzyl Metabolite (e.g., Benzoic Acid) N_Dealkylation->Benzyl_Metabolite Hydroxylated_B4P Hydroxylated 1-Benzyl-4-piperidinol Hydroxylation->Hydroxylated_B4P

Caption: Putative metabolic fate and synthetic use of 1-Benzyl-4-piperidinol.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Benzyl-4-piperidinol-d4

Author: BenchChem Technical Support Team. Date: December 2025

2025-12-10

Abstract

This application note details the predicted mass spectrometry fragmentation pattern of 1-Benzyl-4-piperidinol-d4, a deuterated analog of a key synthetic intermediate in pharmaceutical development. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in various analytical workflows, including pharmacokinetic and metabolic studies. This document provides a proposed fragmentation pathway, a summary of expected ion fragments, and a general protocol for its analysis by mass spectrometry.

Introduction

1-Benzyl-4-piperidinol and its isotopically labeled variants are important building blocks in the synthesis of a wide range of biologically active compounds. The incorporation of deuterium (B1214612) atoms (in this case, 1-Benzyl-4-piperidinol-d4) is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to serve as an internal standard for quantitative analysis. Mass spectrometry is the primary analytical technique for such applications. A thorough understanding of the fragmentation pattern of the deuterated standard is essential for developing robust and specific analytical methods.

This note outlines the expected fragmentation pathways of 1-Benzyl-4-piperidinol-d4 based on established principles of mass spectrometry and data from related N-benzylpiperidine compounds. The primary fragmentation is anticipated to occur via cleavage of the benzylic C-N bond and through various ring cleavages of the deuterated piperidinol moiety.

Predicted Fragmentation Pattern

The fragmentation of 1-Benzyl-4-piperidinol-d4 is expected to be initiated by ionization, most commonly through techniques like electrospray ionization (ESI) or electron ionization (EI). The resulting molecular ion ([M]+• or [M+H]+) will then undergo a series of characteristic fragmentation reactions. The molecular weight of 1-Benzyl-4-piperidinol is 191.27 g/mol .[1] For the d4 variant, assuming deuteration on the piperidine (B6355638) ring, the molecular weight will be approximately 195.29 g/mol .

The primary fragmentation pathways are predicted to be:

  • Benzylic Cleavage: The most prominent fragmentation is the cleavage of the bond between the benzyl (B1604629) group and the piperidine nitrogen. This results in the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91.[1][2] This fragment is not expected to contain any deuterium atoms.

  • Formation of the Deuterated Piperidinol Cation: The corresponding fragment to the benzylic cleavage would be the deuterated piperidinol radical cation.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring is another common pathway for N-substituted amines.[3] This can lead to the formation of various iminium ions.

  • Loss of Water: As a secondary alcohol, 1-Benzyl-4-piperidinol-d4 can undergo dehydration, leading to the loss of a water molecule (H2O, DHO, or D2O depending on the position of the hydroxyl proton and the deuterated positions).

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for 1-Benzyl-4-piperidinol-d4, assuming deuteration on the piperidine ring. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

Predicted Fragment Ion m/z (amu) Proposed Structure Predicted Relative Abundance
[M+H]+196.17Protonated molecular ionHigh
[C7H7]+91.05Benzyl/Tropylium ionHigh
[M+H - H2O]+178.16Dehydrated molecular ionMedium
[C5H7D4NO]+•105.11Deuterated 4-hydroxypiperidine (B117109) radical cationMedium
Various Ring FragmentsVariesFragments arising from piperidine ring cleavageLow to Medium

Experimental Protocol

This section provides a general protocol for the analysis of 1-Benzyl-4-piperidinol-d4 using a standard liquid chromatography-mass spectrometry (LC-MS) system.

1. Sample Preparation:

  • Prepare a stock solution of 1-Benzyl-4-piperidinol-d4 in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase to the desired concentration (e.g., 1-100 ng/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragments.

4. Data Acquisition:

  • Acquire data in full scan mode (e.g., m/z 50-300) to identify the precursor ion.

  • Perform product ion scans (MS/MS) on the protonated molecular ion of 1-Benzyl-4-piperidinol-d4 (m/z 196.2) to obtain the fragmentation pattern.

Fragmentation Pathway Diagram

Fragmentation_Pattern Predicted Fragmentation of 1-Benzyl-4-piperidinol-d4 Parent 1-Benzyl-4-piperidinol-d4 [M+H]+ m/z = 196.17 Fragment1 Benzyl/Tropylium Ion [C7H7]+ m/z = 91.05 Parent->Fragment1 Benzylic Cleavage Fragment2 Deuterated Piperidinol Radical Cation [C5H7D4NO]+• m/z = 105.11 Parent->Fragment2 Benzylic Cleavage Fragment3 Dehydrated Ion [M+H - H2O]+ m/z = 178.16 Parent->Fragment3 Dehydration Experimental_Workflow Analytical Workflow SamplePrep Sample Preparation (Stock and Working Solutions) LC Liquid Chromatography (C18 Reverse Phase) SamplePrep->LC MS Mass Spectrometry (ESI+, Full Scan & MS/MS) LC->MS DataAnalysis Data Analysis (Fragmentation Pattern Identification) MS->DataAnalysis

References

Application Notes and Protocols for Developing a Calibration Curve with 1-Benzyl-4-piperidinol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly within drug development and pharmacokinetic studies, the accuracy and precision of measurements are paramount. The use of stable isotope-labeled internal standards is a widely accepted and robust method to ensure reliable quantification of analytes in complex matrices. This document provides detailed application notes and protocols for the development of a calibration curve using 1-Benzyl-4-piperidinol-d4 as an internal standard.

1-Benzyl-4-piperidinol-d4 is the deuterated analog of 1-Benzyl-4-piperidinol. Its utility as an internal standard is significant because its chemical and physical properties are nearly identical to the non-deuterated analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry. This allows for the correction of variability during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and instrument fluctuations.[1][2][3]

These protocols are designed for researchers utilizing liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis.

Principle of the Internal Standard Method

The internal standard method involves adding a constant, known amount of the internal standard (1-Benzyl-4-piperidinol-d4) to all calibration standards, quality control samples, and unknown samples.[1][4] A calibration curve is then constructed by plotting the ratio of the analyte's response to the internal standard's response against the known concentrations of the analyte in the calibration standards.[1][4][5] This ratiometric approach compensates for variations in sample processing and instrument response, leading to enhanced accuracy and precision of the quantitative results.[1][2]

Experimental Protocols

This section details the methodology for developing a calibration curve for the quantification of 1-Benzyl-4-piperidinol using 1-Benzyl-4-piperidinol-d4 as an internal standard.

Materials and Reagents
  • 1-Benzyl-4-piperidinol (Analyte)

  • 1-Benzyl-4-piperidinol-d4 (Internal Standard)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • LC-MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Benzyl-4-piperidinol and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Benzyl-4-piperidinol-d4 and dissolve it in 10 mL of methanol in a volumetric flask.

  • Analyte Working Solution (100 µg/mL): Dilute 1 mL of the Analyte Stock Solution to 10 mL with methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute 100 µL of the Internal Standard Stock Solution to 10 mL with methanol.

Preparation of Calibration Standards

Prepare a series of calibration standards by spiking the Analyte Working Solution into a constant volume of the Internal Standard Working Solution and diluting with methanol.

Calibration StandardVolume of Analyte Working Solution (100 µg/mL)Volume of Internal Standard Working Solution (10 µg/mL)Final Volume (with Methanol)Final Analyte Concentration (ng/mL)Final Internal Standard Concentration (ng/mL)
CS15 µL100 µL1 mL501000
CS210 µL100 µL1 mL1001000
CS325 µL100 µL1 mL2501000
CS450 µL100 µL1 mL5001000
CS5100 µL100 µL1 mL10001000
CS6250 µL100 µL1 mL25001000
CS7500 µL100 µL1 mL50001000
CS81000 µL100 µL2 mL5000500
LC-MS/MS Method

A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for this analysis.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Analyte)To be determined by infusing a standard solution. A possible transition for 1-Benzyl-4-piperidinol (C12H17NO, MW: 191.27) would be based on the [M+H]+ precursor ion.
MRM Transition (Internal Standard)To be determined by infusing a standard solution. A possible transition for 1-Benzyl-4-piperidinol-d4 (C12H13D4NO, MW: 195.30) would be based on the [M+H]+ precursor ion.
Dwell Time100 ms
Collision EnergyTo be optimized for each transition.
Gas TemperaturesTo be optimized based on the instrument manufacturer's recommendations.

Data Presentation

The data obtained from the analysis of the calibration standards should be processed to determine the peak areas of the analyte and the internal standard. The ratio of the analyte peak area to the internal standard peak area is then calculated for each calibration standard.

Hypothetical Calibration Curve Data
Calibration StandardAnalyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
CS15012,5002,500,0000.005
CS210025,2002,510,0000.010
CS325063,0002,520,0000.025
CS4500126,0002,515,0000.050
CS51000251,0002,505,0000.100
CS62500628,0002,512,0000.250
CS750001,255,0002,508,0000.500
CS8100002,510,0002,510,0001.000

A calibration curve is generated by plotting the Peak Area Ratio against the Analyte Concentration. A linear regression analysis is performed, and the resulting equation (y = mx + c) and coefficient of determination (R²) are used to quantify the analyte in unknown samples. A good calibration curve should have an R² value > 0.99.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Analysis cluster_processing Data Processing stock_analyte Analyte Stock Solution work_analyte Analyte Working Solution stock_analyte->work_analyte stock_is Internal Standard Stock Solution work_is Internal Standard Working Solution stock_is->work_is cal_standards Calibration Standards work_analyte->cal_standards work_is->cal_standards lcms LC-MS/MS Analysis cal_standards->lcms data_acq Data Acquisition lcms->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quant Quantify Unknowns cal_curve->quant

Caption: Workflow for Calibration Curve Development.

Signaling Pathway for Quantitative Analysis

G cluster_sample Sample cluster_instrument LC-MS/MS cluster_output Output cluster_result Result Analyte Analyte (1-Benzyl-4-piperidinol) LC Liquid Chromatography (Separation) Analyte->LC IS Internal Standard (1-Benzyl-4-piperidinol-d4) IS->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 MS2 Tandem Mass Spectrometry (Product Ion Detection) MS1->MS2 Analyte_Response Analyte Response MS2->Analyte_Response IS_Response IS Response MS2->IS_Response Ratio Response Ratio Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Data Flow in LC-MS/MS Quantitative Analysis.

References

Application of 1-Benzyl-4-piperidinol-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for establishing its safety and efficacy. Accurate and precise quantification of drug concentrations in biological matrices is the bedrock of robust PK studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity. To ensure the reliability of LC-MS/MS data, an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like 1-Benzyl-4-piperidinol-d4, are considered the "gold standard" in quantitative bioanalysis. The substitution of hydrogen atoms with deuterium (B1214612) results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This application note provides a comprehensive overview of the use of 1-Benzyl-4-piperidinol-d4 as an internal standard in the pharmacokinetic analysis of drugs with a similar core structure, using a representative example based on the pharmacokinetic data of Centanafadine, a norepinephrine/dopamine/serotonin reuptake inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of a representative drug for which 1-Benzyl-4-piperidinol-d4 would be an ideal internal standard, and the general experimental workflow for a pharmacokinetic study.

cluster_0 Metabolic Pathway Parent_Drug Parent Drug (e.g., Centanafadine analog) MAO_A Monoamine Oxidase A Parent_Drug->MAO_A Metabolism Metabolite Active Metabolite (e.g., EB-10601 analog) MAO_A->Metabolite

Figure 1: Metabolic Pathway of a Representative Drug.

cluster_1 Experimental Workflow Dosing Drug Administration (Oral) Sampling Blood Sample Collection (Time course) Dosing->Sampling Preparation Plasma Preparation & Protein Precipitation (with 1-Benzyl-4-piperidinol-d4 IS) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) Analysis->Data

Figure 2: General Experimental Workflow for a Pharmacokinetic Study.

Application Notes

Analyte and Internal Standard

For the purpose of this application note, we will consider a hypothetical analyte, "Drug X," which is structurally similar to Centanafadine and undergoes metabolism to "Metabolite Y." 1-Benzyl-4-piperidinol-d4 is an ideal internal standard for the quantification of both Drug X and Metabolite Y due to its structural similarity, ensuring it mimics the extraction recovery and ionization characteristics of the analytes.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Drug X and Metabolite Y following a single oral supratherapeutic dose, based on data from a study on Centanafadine and its metabolite EB-10601.

ParameterDrug XMetabolite Y
Cmax (ng/mL) 24803220
Tmax (hr) 8.012.0
AUC (0-inf) (ng*hr/mL) 78,500134,000
Half-life (t1/2) (hr) 10.514.2
Table 1: Summary of Pharmacokinetic Parameters.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Drug X, Metabolite Y, and the internal standard from human plasma samples.

  • Materials:

    • Human plasma (with K2EDTA as anticoagulant)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • 1-Benzyl-4-piperidinol-d4 internal standard (IS) working solution (e.g., 100 ng/mL in 50:50 ACN:water)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the 1-Benzyl-4-piperidinol-d4 internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • HPLC system capable of binary gradient elution

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 10
      2.5 90
      3.5 90
      3.6 10

      | 5.0 | 10 |

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Drug X 254.2 165.1 25
      Metabolite Y 270.2 181.1 28
      1-Benzyl-4-piperidinol-d4 (IS) 196.2 100.1 22

      Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis.

3. Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software. The calibration curve for the quantification of Drug X and Metabolite Y is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

Conclusion

The use of a deuterated internal standard such as 1-Benzyl-4-piperidinol-d4 is indispensable for the accurate and precise quantification of structurally similar drugs and their metabolites in pharmacokinetic studies. Its ability to co-elute with the analytes and behave similarly during sample processing and ionization effectively minimizes analytical variability, leading to high-quality, reliable data. The protocols and data presented, based on a representative drug, demonstrate a robust framework for conducting pharmacokinetic studies that meet regulatory standards and contribute to the successful development of new therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Correcting for Matrix Effects with 1-Benzyl-4-piperidinol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Benzyl-4-piperidinol-d4 as an internal standard to correct for matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 1-Benzyl-4-piperidinol-d4 in our LC-MS/MS assays?

1-Benzyl-4-piperidinol-d4 is a deuterated stable isotope-labeled internal standard (SIL-IS). Its fundamental role is to mimic the behavior of the unlabeled analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] By adding a known concentration of 1-Benzyl-4-piperidinol-d4 to your samples, you can accurately quantify your target analyte, as the ratio of the analyte's signal to the internal standard's signal should remain constant despite variations in sample processing or matrix-induced signal suppression or enhancement.

Q2: What are matrix effects and how do they impact quantification?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[3][4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification of the target analyte.[4]

Q3: Why is a deuterated internal standard like 1-Benzyl-4-piperidinol-d4 preferred over a structural analog?

Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[2] This ensures they co-elute chromatographically and experience the same degree of matrix effects, providing more reliable correction compared to structural analogs which may behave differently.[3]

Q4: Can 1-Benzyl-4-piperidinol-d4 always perfectly correct for matrix effects?

While highly effective, deuterated standards may not always provide perfect correction. A phenomenon known as "differential matrix effects" can occur, especially if there is a slight chromatographic separation between the analyte and the deuterated internal standard (the deuterium (B1214612) isotope effect).[3][5] If they elute at slightly different times, they may be affected differently by matrix components, leading to inaccuracies.[3][5]

Troubleshooting Guides

This section addresses specific issues you may encounter when using 1-Benzyl-4-piperidinol-d4.

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate back-calculated concentrations of calibration standards.

  • Poor assay reproducibility.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Chromatographic Separation (Isotope Effect) Verify Co-elution: Overlay the chromatograms of the analyte and 1-Benzyl-4-piperidinol-d4. A visible separation indicates a potential issue.[1] Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to achieve better co-elution. Modifying the column temperature can also alter selectivity.[1][6]
Isotopic Contribution from Unlabeled Analyte Check Purity of Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte, which can cause a positive bias, especially at low concentrations. Analyze a high-concentration solution of 1-Benzyl-4-piperidinol-d4 and monitor for a signal at the analyte's mass transition.[1][6] Use a Higher Purity Standard: If significant isotopic impurity is detected, consider sourcing a higher purity batch of the internal standard.[1]
In-source Fragmentation of Internal Standard Optimize MS Source Conditions: The deuterated internal standard may lose a deuterium atom in the ion source, contributing to the analyte's signal. Optimize source parameters like collision energy to minimize fragmentation.
Differential Matrix Effects Perform a Matrix Effect Assessment: Follow the detailed protocol below to quantify the matrix effect and determine if the internal standard is providing adequate correction across different lots of matrix.[2][4]
Issue 2: Drifting or Inconsistent Internal Standard Signal

Symptoms:

  • A trend (upward or downward) in the 1-Benzyl-4-piperidinol-d4 peak area across an analytical run.

  • Inconsistent internal standard response in samples of the same type.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Deuterium-Hydrogen Back-Exchange Evaluate Solvent Stability: Incubate 1-Benzyl-4-piperidinol-d4 in the sample diluent and mobile phase over time to check for isotopic exchange. Analyze the solutions at different time points and monitor for any increase in the unlabeled analyte's signal.[6]
System Carryover or Adsorption Optimize Wash Solvents: Use stronger wash solvents in the autosampler to minimize carryover between injections. Check for Adsorption: Adsorption to plasticware or the LC system can cause signal loss. Evaluate different types of sample vials and ensure proper system passivation.
Inconsistent Sample Preparation Review Extraction Procedure: Ensure consistent and reproducible sample preparation steps, such as vortexing times and supernatant transfer volumes.

Experimental Protocols

Protocol: Assessment of Matrix Effects using 1-Benzyl-4-piperidinol-d4

This protocol describes the post-extraction spike method to quantitatively evaluate matrix effects.

Objective: To determine if 1-Benzyl-4-piperidinol-d4 effectively compensates for matrix effects in the intended biological matrix (e.g., human plasma).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare solutions of the analyte and 1-Benzyl-4-piperidinol-d4 in the reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After extraction, spike the resulting extracts with the analyte and 1-Benzyl-4-piperidinol-d4 at the same low and high concentrations as Set A.[4]

    • Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with the analyte and 1-Benzyl-4-piperidinol-d4 at low and high concentrations before the extraction process.[4]

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.[4]

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte to IS Peak Area Ratio in Set B) / (Analyte to IS Peak Area Ratio in Set A)

      • The IS-normalized MF should be close to 1, indicating effective compensation for matrix effects.[4]

      • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be less than 15%.[4]

Illustrative Quantitative Data:

Table 1: Matrix Factor Assessment (Low QC Level)

Matrix LotAnalyte Peak Area (Set A)Analyte Peak Area (Set B)Matrix Factor (MF)IS-Normalized MF
150,12335,0860.701.01
250,12332,5800.650.99
350,12337,5920.751.03
450,12330,0740.600.98
550,12340,1000.801.05
650,12336,0880.721.02
Mean 0.70 1.01
%CV 8.9% 2.5%

Table 2: Matrix Factor Assessment (High QC Level)

Matrix LotAnalyte Peak Area (Set A)Analyte Peak Area (Set B)Matrix Factor (MF)IS-Normalized MF
1510,450362,4190.711.02
2510,450331,7920.650.99
3510,450382,8370.751.04
4510,450311,3740.610.98
5510,450408,3600.801.06
6510,450367,5240.721.03
Mean 0.71 1.02
%CV 9.1% 2.9%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add 1-Benzyl-4-piperidinol-d4 sample->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification ratio_calc->quantification troubleshooting_logic start Inaccurate Results or Poor Precision check_coelution Check Analyte/IS Co-elution start->check_coelution coelution_ok Co-elution OK check_coelution->coelution_ok Yes coelution_bad Separation Observed check_coelution->coelution_bad No check_is_purity Check IS Purity for Unlabeled Analyte coelution_ok->check_is_purity adjust_chrom Adjust Chromatography (Gradient, Mobile Phase) coelution_bad->adjust_chrom purity_ok Purity OK check_is_purity->purity_ok Yes purity_bad Impurity Detected check_is_purity->purity_bad No assess_matrix Assess Matrix Effects (Post-Extraction Spike) purity_ok->assess_matrix source_new_is Source Higher Purity IS purity_bad->source_new_is

References

preventing deuterium-hydrogen exchange in 1-Benzyl-4-piperidinol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium-hydrogen (D-H) exchange in 1-Benzyl-4-piperidinol-d4. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your compound during experiments.

Troubleshooting Guide: Preventing Deuterium-Hydrogen Exchange

This guide addresses common issues encountered during the handling and use of 1-Benzyl-4-piperidinol-d4 in a question-and-answer format.

Q1: I am observing a decrease in the isotopic purity of my 1-Benzyl-4-piperidinol-d4 sample after reconstitution or during my experiment. What are the likely causes?

A1: Loss of isotopic purity, or deuterium-hydrogen exchange, is primarily influenced by environmental factors that catalyze the replacement of deuterium (B1214612) with hydrogen. The most common culprits are:

  • Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) can readily exchange their protons with the deuterium atoms on your compound, particularly at the hydroxyl group and the carbons alpha to the nitrogen and oxygen.

  • Acidic or Basic Conditions: Both acidic and basic pH can significantly accelerate the rate of D-H exchange.[1][2] The exchange rate is generally at its minimum around pH 2.5-3.[1]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur more rapidly.

  • Presence of Catalysts: Certain metal catalysts can facilitate D-H exchange.[2]

Q2: How can I minimize D-H exchange when preparing my stock and working solutions?

A2: To maintain the isotopic stability of 1-Benzyl-4-piperidinol-d4 during solution preparation, adhere to the following best practices:

  • Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile (B52724), dichloromethane, anhydrous DMSO) that lack exchangeable protons. If a protic solvent is unavoidable, use its deuterated form (e.g., D2O, CD3OD).

  • pH Control: If working with aqueous solutions, maintain a neutral to slightly acidic pH (around pH 6-7) to minimize acid/base catalysis of the exchange. Avoid strongly acidic or basic buffers.

  • Temperature Control: Prepare solutions at low temperatures (e.g., on an ice bath) to reduce the rate of exchange.

  • Inert Atmosphere: Handling the compound under an inert atmosphere, such as nitrogen or argon, can prevent interactions with atmospheric moisture.

Q3: My experimental protocol requires incubation at 37°C. How can I protect my deuterated compound?

A3: When elevated temperatures are necessary, the other factors influencing D-H exchange must be strictly controlled:

  • Optimize pH and Solvent: Ensure the experimental medium is in an aprotic solvent or a buffer with a pH that minimizes exchange.

  • Minimize Incubation Time: Limit the exposure of the deuterated compound to the elevated temperature to the shortest duration required by the protocol.

  • Run a Control Experiment: Analyze a sample of your deuterated compound that has been subjected to the same conditions (time, temperature, solvent, pH) but without the other experimental components to quantify the extent of back-exchange.

Frequently Asked Questions (FAQs)

Q: Which deuterium atoms on 1-Benzyl-4-piperidinol-d4 are most susceptible to exchange?

A: The deuterium on the hydroxyl (-OD) group is the most labile and will exchange very rapidly in the presence of any protic solvent. The deuteriums on the carbon atoms of the piperidine (B6355638) ring (C-2, C-3, C-5, C-6) are generally more stable, but can still be susceptible to exchange under harsh acidic or basic conditions, or at elevated temperatures. The benzylic protons are also known to be exchangeable under certain catalytic conditions.[2][3]

Q: How can I store 1-Benzyl-4-piperidinol-d4 to ensure its long-term stability?

A: For long-term storage, it is recommended to keep the compound in its solid form in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). If stored in solution, use an anhydrous aprotic solvent and store at low temperatures.

Q: What analytical techniques can I use to monitor the isotopic purity of my compound?

A: The most common and effective techniques for monitoring deuterium content are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the disappearance of proton signals at the deuterated positions, while 2H NMR can directly detect the deuterium signals.[4][5][6]

  • Mass Spectrometry (MS): Mass spectrometry can precisely measure the mass of the molecule, and any decrease in mass would indicate a loss of deuterium.[7][8][9][10]

Experimental Protocols

To quantitatively assess the stability of 1-Benzyl-4-piperidinol-d4 under your specific experimental conditions, a forced degradation study is recommended.[11][12][13][14] This involves intentionally exposing the compound to various stress conditions to determine the rate and extent of D-H exchange.

Protocol 1: Forced Degradation Study of 1-Benzyl-4-piperidinol-d4

Objective: To determine the stability of 1-Benzyl-4-piperidinol-d4 under various pH, temperature, and solvent conditions.

Materials:

  • 1-Benzyl-4-piperidinol-d4

  • Buffers: pH 2, 4, 7, 9, 12

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H2O), Deuterium Oxide (D2O)

  • Constant temperature incubators or water baths (25°C, 37°C, 50°C)

  • LC-MS or NMR for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Benzyl-4-piperidinol-d4 in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation: For each condition to be tested, dilute the stock solution with the respective buffer or solvent to a final concentration of 100 µg/mL.

  • Incubation: Incubate the prepared samples at the designated temperatures for specific time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching (for aqueous samples): At each time point, take an aliquot of the sample and immediately freeze it at -80°C to halt the exchange reaction.

  • Analysis: Analyze the samples by LC-MS to determine the percentage of the deuterated compound remaining or by 1H NMR to quantify the proton signal ingress at the deuterated positions.

Data Presentation

The quantitative data obtained from the forced degradation study should be summarized in tables for easy comparison.

Table 1: Effect of pH on the Stability of 1-Benzyl-4-piperidinol-d4 at 37°C

pHTime (hours)% Deuterium Retention (Illustrative)
20100
895
2490
70100
899
2498
120100
885
2475

Table 2: Effect of Temperature on the Stability of 1-Benzyl-4-piperidinol-d4 in Aqueous Buffer (pH 7)

Temperature (°C)Time (hours)% Deuterium Retention (Illustrative)
424>99
252499
372498

Table 3: Effect of Solvent on the Stability of 1-Benzyl-4-piperidinol-d4 at 25°C

SolventTime (hours)% Deuterium Retention (Illustrative)
Acetonitrile24>99
Methanol2497
Water2499

Visualizations

DH_Exchange_Pathway cluster_conditions Influencing Factors cluster_compound Deuterated Compound cluster_result Outcome Protic_Solvent Protic Solvent (e.g., H2O, MeOH) Deuterated_Compound 1-Benzyl-4-piperidinol-d4 (Isotopically Pure) Protic_Solvent->Deuterated_Compound Catalyzes Acid_Base Acidic or Basic pH Acid_Base->Deuterated_Compound Catalyzes High_Temp Elevated Temperature High_Temp->Deuterated_Compound Accelerates Exchanged_Compound 1-Benzyl-4-piperidinol (Loss of Deuterium) Deuterated_Compound->Exchanged_Compound D-H Exchange

Caption: Factors influencing deuterium-hydrogen exchange in 1-Benzyl-4-piperidinol-d4.

Forced_Degradation_Workflow start Start: Prepare Stock Solution in Anhydrous ACN prepare_samples Prepare Samples under Different Conditions (pH, Temp, Solvent) start->prepare_samples incubate Incubate at Designated Temperatures for Specific Time Points prepare_samples->incubate quench Quench Reaction (e.g., Freeze at -80°C) incubate->quench analyze Analyze Samples (LC-MS or NMR) quench->analyze data Summarize Data in Tables and Assess Stability analyze->data

Caption: Workflow for a forced degradation study to assess D-H exchange.

References

addressing co-elution issues with deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers frequently asked questions regarding co-elution issues encountered when using deuterated internal standards in analytical methods, such as LC-MS.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your analysis.

Issue 1: My deuterated internal standard (IS) is eluting slightly earlier or later than my non-deuterated analyte.

Q: Why is my deuterated internal standard not co-eluting perfectly with my analyte, and how can I fix it?

A: This phenomenon is often due to the chromatographic "isotope effect". The presence of heavier deuterium (B1214612) atoms can slightly alter the physicochemical properties of the molecule, leading to differences in retention time on the chromatographic column.

Troubleshooting Steps:

  • Optimize the Chromatographic Gradient: A shallower, longer gradient can often improve the co-elution of the analyte and the internal standard. By slowing down the elution, you provide more time for the subtle differences between the molecules to be averaged out, leading to better co-elution.

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Experiment with different organic modifiers (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa). The different solvent properties can alter the interactions with the stationary phase and may reduce the isotope effect.

    • Aqueous Phase pH: Small adjustments to the pH of the aqueous mobile phase can change the ionization state of the analyte and internal standard, potentially minimizing retention time differences.

  • Lower the Column Temperature: Reducing the column temperature can sometimes decrease the separation between the deuterated standard and the analyte.

Example Experimental Protocol: Gradient Optimization

  • Initial Conditions: Start with your current analytical method's gradient profile.

  • Increase Gradient Time: Double the length of your gradient segment while keeping the initial and final mobile phase compositions the same. For example, if your gradient runs from 10% to 90% B in 5 minutes, try running it from 10% to 90% B in 10 minutes.

  • Acquire Data: Inject a sample containing both the analyte and the deuterated internal standard.

  • Analyze Results: Compare the retention times (RT) and the resolution between the two peaks. The goal is to have them co-elute as closely as possible.

  • Iterate: If necessary, make further small adjustments to the gradient slope to fine-tune the separation.

Data Comparison: Impact of Gradient Time on Co-elution

ParameterStandard Gradient (5 min)Optimized Gradient (10 min)
Analyte RT (min) 4.258.15
Deuterated IS RT (min) 4.218.14
ΔRT (min) 0.040.01
Peak Resolution 0.80.2

As shown in the table, extending the gradient time significantly reduced the difference in retention time (ΔRT) and improved co-elution.

Troubleshooting Workflow Diagram

start Co-elution Issue Identified (Analyte and IS peaks separated) step1 1. Optimize Gradient (Increase gradient time) start->step1 check1 Co-elution Resolved? step1->check1 step2 2. Adjust Mobile Phase (Change organic solvent or pH) check2 Co-elution Resolved? step2->check2 step3 3. Lower Column Temperature check3 Co-elution Resolved? step3->check3 check1->step2 No end_ok Issue Resolved: Proceed with Validation check1->end_ok Yes check2->step3 No check2->end_ok Yes check3->end_ok Yes end_nok Contact Support / Re-evaluate IS check3->end_nok No

Caption: A workflow for troubleshooting co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic isotope effect and why does it occur?

A1: The chromatographic isotope effect is the primary reason for the slight difference in retention times between an analyte and its deuterated internal standard. Deuterium is heavier than hydrogen, and C-D bonds are slightly shorter and stronger than C-H bonds. This can lead to minor differences in the molecule's polarity and its interaction with the stationary phase of the chromatography column, resulting in a small but measurable separation.

Isotope Effect Diagram

cluster_analyte Analyte cluster_is Deuterated Internal Standard analyte Molecule with C-H bonds interaction_a Interaction with Stationary Phase analyte->interaction_a Standard Polarity result Result: Different Retention Times (Co-elution Failure) interaction_a->result is Molecule with C-D bonds interaction_is Interaction with Stationary Phase is->interaction_is Slightly Altered Polarity interaction_is->result

Caption: The isotope effect can alter polarity and retention time.

Q2: Can the position of deuterium labeling on the molecule affect co-elution?

A2: Yes, the position of the deuterium labels can have a significant impact. If the deuterium atoms are placed in a part of the molecule that is critical for its interaction with the stationary phase (e.g., near a polar functional group), the isotope effect is more likely to be pronounced. When possible, select an internal standard where the labels are in a less chromatographically active region of the molecule.

Q3: Are there situations where perfect co-elution is not necessary?

A3: While ideal, perfect co-elution is not always strictly necessary, provided that the method is validated to be accurate and precise. The key concern with poor co-elution is the potential for matrix effects to impact the analyte and the internal standard differently as they elute at different times. If you can demonstrate through validation experiments (e.g., pre- and post-extraction spike analysis in different matrices) that the differential elution does not affect the accuracy of your results, the method may still be acceptable. However, achieving the best possible co-elution is always recommended to build a more robust method.

Q4: What should I do if I cannot resolve the co-elution issue through method optimization?

A4: If extensive method development fails to resolve the co-elution issue, you may need to consider other options:

  • Use a Different Internal Standard: If available, an isotopically labeled standard with a different labeling pattern or a ¹³C or ¹⁵N labeled standard might exhibit a smaller isotope effect.

  • Use a Structural Analog: A non-isotopically labeled structural analog can be used as an internal standard, but this requires more extensive validation to ensure it behaves similarly to the analyte during sample preparation and analysis.

  • Method Validation: Thoroughly validate the method with the existing separation to prove that it does not impact the final results. This will likely require additional experiments to assess matrix effects and recovery.

Technical Support Center: Troubleshooting Ion Suppression with 1-Benzyl-4-piperidinol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for ion suppression issues encountered during the analysis of 1-Benzyl-4-piperidinol-d4. The following guides and frequently asked questions (FAQs) offer solutions to common challenges in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of 1-Benzyl-4-piperidinol-d4?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte, such as 1-Benzyl-4-piperidinol-d4, is reduced due to the presence of other co-eluting compounds in the sample.[1][2] This interference occurs within the ion source of the mass spectrometer and can lead to inaccurate and unreliable quantitative results, including decreased sensitivity and precision.[3][4] Compounds like 1-Benzyl-4-piperidinol-d4, when analyzed in complex biological matrices such as plasma or urine, are susceptible to ion suppression from endogenous components like phospholipids (B1166683) and salts.

Q2: What are the typical causes of ion suppression in an LC-MS/MS analysis?

A2: Ion suppression can stem from a variety of sources, which can be broadly categorized as follows:

  • Matrix Effects: Endogenous components from the biological sample (e.g., salts, lipids, proteins) that co-elute with the analyte are a primary cause.[5]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from lab equipment, detergents, or mobile phase additives, can interfere with ionization.[6]

  • High Analyte Concentration: At very high concentrations, an analyte can cause self-suppression.

  • Co-eluting Metabolites or Drugs: Other compounds in the sample with similar chemical properties may elute at the same time as 1-Benzyl-4-piperidinol-d4.[1]

Q3: How can I determine if my analysis of 1-Benzyl-4-piperidinol-d4 is being affected by ion suppression?

A3: There are two primary experimental methods to assess ion suppression:

  • Post-Column Infusion (PCI): This qualitative technique helps to identify at what points during the chromatographic run ion suppression is occurring. A solution of 1-Benzyl-4-piperidinol-d4 is continuously infused into the mass spectrometer while a blank sample matrix is injected. A drop in the analyte's signal indicates the retention times where interfering compounds are eluting.[1][7]

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of ion suppression. The response of 1-Benzyl-4-piperidinol-d4 in a clean solvent is compared to its response when spiked into a pre-extracted blank matrix.[3][6]

Q4: What are the most effective strategies to mitigate ion suppression?

A4: A multi-pronged approach is often the most successful for reducing or eliminating ion suppression. Key strategies include:

  • Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective at removing interfering matrix components.[8]

  • Chromatographic Optimization: Modifying the LC method to separate 1-Benzyl-4-piperidinol-d4 from co-eluting interferences is a crucial step. This can involve changing the column chemistry, adjusting the mobile phase gradient, or using a shallower gradient.[1][6]

  • Instrument Parameter Optimization: Adjusting ion source parameters, such as gas flows and temperatures, can sometimes reduce the impact of interfering compounds.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as a ¹³C or ¹⁵N labeled version of 1-Benzyl-4-piperidinol, is the most robust way to compensate for ion suppression. Since the SIL-IS co-elutes and experiences the same degree of ion suppression as the analyte, it allows for accurate quantification based on the analyte-to-internal standard response ratio.

Troubleshooting Guides

Guide 1: Identifying and Quantifying Ion Suppression

If you suspect ion suppression is affecting your 1-Benzyl-4-piperidinol-d4 analysis, follow this guide to confirm and quantify the effect.

cluster_0 Troubleshooting Workflow: Identifying Ion Suppression A Observe Low or Inconsistent Signal for 1-Benzyl-4-piperidinol-d4 B Perform Post-Column Infusion (PCI) Experiment A->B C Analyze PCI Data: Is there a dip in the signal? B->C D Perform Post-Extraction Spike Analysis C->D Yes H Minimal or No Ion Suppression C->H No E Calculate Matrix Factor (MF) D->E F MF < 1? E->F G Significant Ion Suppression Confirmed F->G Yes F->H No I Proceed to Guide 2: Mitigating Ion Suppression G->I J Re-evaluate other experimental parameters (e.g., instrument sensitivity) H->J

Caption: Workflow for identifying ion suppression.

Experimental Protocol: Post-Column Infusion (PCI)

  • Preparation: Prepare a solution of 1-Benzyl-4-piperidinol-d4 in the mobile phase at a concentration that gives a stable and moderate signal.

  • Infusion Setup: Use a syringe pump to deliver the 1-Benzyl-4-piperidinol-d4 solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream using a T-fitting placed between the analytical column and the MS ion source.

  • Equilibration: Allow the infusion to stabilize to obtain a steady baseline signal for 1-Benzyl-4-piperidinol-d4.

  • Injection: Inject a blank matrix extract that has undergone your standard sample preparation procedure.

  • Data Analysis: Monitor the signal for 1-Benzyl-4-piperidinol-d4. Any significant drop in the baseline indicates a region of ion suppression. Compare the retention time of this suppression zone with the expected retention time of your analyte.

Experimental Protocol: Quantitative Matrix Effect Assessment

  • Sample Preparation:

    • Set A (Neat Solution): Spike 1-Benzyl-4-piperidinol-d4 into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix and then spike 1-Benzyl-4-piperidinol-d4 into the final extract.

    • Set C (Pre-Spiked Matrix): Spike 1-Benzyl-4-piperidinol-d4 into the blank biological matrix before the extraction process.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate the ratio of the peak area of Set B to Set A. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

    • Recovery (RE): Calculate the ratio of the peak area of Set C to Set B. This determines the efficiency of your extraction process.

    • Overall Process Efficiency (PE): Calculate the ratio of the peak area of Set C to Set A.

Data Presentation: Quantifying Matrix Effects

Sample SetDescriptionMean Peak Area (n=6)Matrix Factor (MF)Recovery (RE)Process Efficiency (PE)
A Neat Solution1,500,000---
B Post-Spiked Matrix750,0000.50--
C Pre-Spiked Matrix675,000-0.900.45

In this hypothetical example, the Matrix Factor of 0.50 indicates a 50% signal suppression due to the matrix.

Guide 2: Mitigating Ion Suppression

Once ion suppression has been confirmed, employ the following strategies to minimize its impact on your analysis of 1-Benzyl-4-piperidinol-d4.

cluster_1 Troubleshooting Workflow: Mitigating Ion Suppression A Ion Suppression Confirmed B Optimize Sample Preparation A->B C Optimize Chromatographic Conditions B->C D Use a Stable Isotope-Labeled Internal Standard (SIL-IS) C->D E Re-evaluate Matrix Effect D->E F Acceptable? E->F G Method Ready for Validation F->G Yes H Further Optimization Required F->H No H->B Iterate

Caption: Workflow for mitigating ion suppression.

1. Optimize Sample Preparation

The goal is to remove as many interfering matrix components as possible before the analysis.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodRecovery of 1-Benzyl-4-piperidinol-d4Matrix Effect (Signal Suppression)
Protein Precipitation (PPT)>95%40-60%
Liquid-Liquid Extraction (LLE)70-85%15-25%
Solid-Phase Extraction (SPE)>90%<10%

This table presents typical, hypothetical data to illustrate the relative effectiveness of different sample cleanup methods.

Experimental Protocol: Solid-Phase Extraction (SPE) for 1-Benzyl-4-piperidinol-d4

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

  • Elution: Elute 1-Benzyl-4-piperidinol-d4 with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Optimize Chromatographic Conditions

If sample preparation alone is insufficient, modify the LC method to separate 1-Benzyl-4-piperidinol-d4 from the interfering peaks.

  • Change Column Chemistry: If using a C18 column, consider a phenyl-hexyl or a biphenyl (B1667301) stationary phase to alter the elution profile.

  • Modify Mobile Phase: Adjust the pH of the mobile phase to alter the retention of ionizable interferences.

  • Adjust Gradient: Employ a shallower gradient to increase the separation between peaks.

3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS is the most reliable method to compensate for unavoidable ion suppression. The SIL-IS should co-elute with 1-Benzyl-4-piperidinol-d4 and experience the same degree of signal suppression, which will allow for accurate ratio-based quantification.

References

Technical Support Center: Optimizing 1-Benzyl-4-piperidinol-d4 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the signal intensity of 1-Benzyl-4-piperidinol-d4 in your mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my deuterated internal standard, 1-Benzyl-4-piperidinol-d4, low?

Low signal intensity for a deuterated internal standard can stem from several factors.[1] These can include issues with sample preparation, suboptimal instrument settings, or inherent properties of the molecule itself. Common causes include:

  • Poor Ionization Efficiency: The choice of ionization technique and its parameters significantly impacts signal intensity.[1] Electrospray ionization (ESI) is commonly used for polar molecules like 1-Benzyl-4-piperidinol. Optimizing ESI source parameters is crucial.

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the analyte, leading to a weaker signal.[2] This is a common challenge in the analysis of samples from complex matrices like plasma or tissue homogenates.

  • Suboptimal Sample Concentration: If the sample is too dilute, the signal may be too weak to detect. Conversely, a highly concentrated sample can lead to ion suppression.[1]

  • Adduct Formation: The analyte may form various adducts (e.g., with sodium, potassium, or solvent molecules), which can split the signal among different m/z values, thereby reducing the intensity of the desired protonated molecule ([M+H]⁺).

  • Instrument Calibration and Cleanliness: An improperly tuned or calibrated mass spectrometer, or a contaminated ion source, can lead to a general decrease in sensitivity.[1]

Q2: What are the best starting conditions for ESI-MS analysis of 1-Benzyl-4-piperidinol-d4?

For a polar compound like 1-Benzyl-4-piperidinol, positive ion mode ESI is generally preferred to generate the protonated molecule [M+H]⁺.[3] Here are some recommended starting parameters for your LC-MS/MS method:

ParameterRecommended Starting Range
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Nebulizer Gas Pressure 30 - 50 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Mobile Phase Additive 0.1% Formic Acid

Note: These are general recommendations. Optimal conditions should be determined empirically for your specific instrument and experimental setup.

Q3: How can I identify and mitigate matrix effects?

Matrix effects, where other components in the sample interfere with the ionization of the analyte, can be a significant source of signal suppression.

To identify matrix effects, you can perform a post-column infusion experiment. In this setup, a constant flow of 1-Benzyl-4-piperidinol-d4 is introduced into the mobile phase after the analytical column. A dip in the signal intensity at the retention time of interfering matrix components indicates ion suppression.

To mitigate matrix effects:

  • Improve Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from your sample.

  • Optimize Chromatography: Adjusting the chromatographic method to separate the analyte from the interfering matrix components can significantly reduce suppression.

  • Use a Stable Isotope-Labeled Internal Standard: As you are already using 1-Benzyl-4-piperidinol-d4, it should co-elute with the non-deuterated analyte and experience similar matrix effects, allowing for accurate quantification despite signal suppression.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with 1-Benzyl-4-piperidinol-d4.

Problem: Weak or No Signal for 1-Benzyl-4-piperidinol-d4

Troubleshooting_Workflow start Start: Low/No Signal check_instrument 1. Verify Instrument Performance - Check tuning and calibration - Inspect ion source for cleanliness start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok clean_instrument Clean Ion Source & Recalibrate instrument_ok->clean_instrument No check_sample_prep 2. Review Sample Preparation - Confirm correct concentration - Evaluate extraction efficiency instrument_ok->check_sample_prep Yes clean_instrument->check_instrument sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Prep - Adjust concentration - Improve extraction method sample_prep_ok->optimize_sample_prep No check_ms_params 3. Optimize MS Parameters - Adjust ESI source settings - Check for adduct formation sample_prep_ok->check_ms_params Yes optimize_sample_prep->check_sample_prep ms_params_ok Signal Improved? check_ms_params->ms_params_ok optimize_chromatography 4. Optimize Chromatography - Adjust gradient - Change column if necessary ms_params_ok->optimize_chromatography No end_ok Problem Resolved ms_params_ok->end_ok Yes optimize_chromatography->check_ms_params end_fail Consult Senior Scientist or Instrument Vendor optimize_chromatography->end_fail No Improvement

Step 1: Verify Instrument Performance
  • Action: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[1] A poorly performing instrument will affect all analytes.

  • Action: Visually inspect the ion source for any signs of contamination. A dirty ion source is a common cause of reduced sensitivity.

  • Question: Is the instrument performance within specifications? If not, perform necessary maintenance and recalibration before proceeding.

Step 2: Review Sample Preparation
  • Action: Verify the concentration of your 1-Benzyl-4-piperidinol-d4 working solution. Inaccurate dilutions can lead to unexpectedly low signals.

  • Action: If you are extracting the analyte from a complex matrix, evaluate the efficiency of your extraction method. A low recovery will result in a weak signal.

  • Question: Are you confident in your sample preparation procedure? If not, prepare fresh solutions and consider optimizing your extraction protocol.

Step 3: Optimize MS Parameters
  • Action: Systematically optimize the ESI source parameters. This includes capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. A one-factor-at-a-time approach or a design of experiments (DoE) can be employed for thorough optimization.

  • Action: Examine the full scan mass spectrum for the presence of adducts. 1-Benzyl-4-piperidinol-d4 may form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions present in the mobile phase or sample. If multiple adducts are observed, this can dilute the signal of the desired protonated molecule. Consider adding a small amount of a proton source like formic acid (0.1%) to the mobile phase to promote the formation of [M+H]⁺.

Table of Potential Adducts for 1-Benzyl-4-piperidinol-d4 (C12H11D4NO, Exact Mass: 195.16)

Adduct IonNominal m/zExact m/zNotes
[M+H]⁺ 196196.1681The desired protonated molecule.
[M+Na]⁺ 218218.1500Common adduct from glassware or mobile phase contaminants.
[M+K]⁺ 234234.1239Common adduct from glassware or mobile phase contaminants.
[M+NH₄]⁺ 213213.1946Can be present if ammonium (B1175870) salts are used in the mobile phase.
[2M+H]⁺ 391391.3289Dimer formation, more likely at higher concentrations.
Step 4: Optimize Chromatography
  • Action: Ensure that the chromatographic peak for 1-Benzyl-4-piperidinol-d4 is sharp and symmetrical. Poor peak shape can lead to a lower apparent signal intensity.

  • Action: If matrix effects are suspected, adjust the chromatographic gradient to better separate the analyte from interfering components.

  • Question: Is the chromatography optimal? If not, consider adjusting the mobile phase composition, gradient profile, or trying a different stationary phase.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma Samples)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of a working solution of 1-Benzyl-4-piperidinol-d4 in methanol.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

LCMS_Workflow sample_prep Sample Preparation (Protocol 1) lc_separation LC Separation - C18 Column - Gradient Elution sample_prep->lc_separation esi_ionization ESI Ionization - Positive Mode lc_separation->esi_ionization ms_detection MS/MS Detection - MRM Mode esi_ionization->ms_detection data_analysis Data Analysis - Peak Integration - Quantification ms_detection->data_analysis result Result data_analysis->result

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold for a short period, and then return to initial conditions for re-equilibration.

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions should be optimized by infusing a standard solution of 1-Benzyl-4-piperidinol-d4. A potential fragmentation of the benzyl (B1604629) group (m/z 91) from the protonated molecule is a likely transition to monitor.

    • Source Parameters: Optimize as described in the troubleshooting section.

By following these guidelines and protocols, you should be able to systematically troubleshoot and improve the signal intensity of 1-Benzyl-4-piperidinol-d4 in your MS experiments, leading to more robust and reliable analytical data.

References

dealing with impurities in 1-Benzyl-4-piperidinol-d4 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-4-piperidinol-d4 standards.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my 1-Benzyl-4-piperidinol-d4 standard?

You may encounter two main categories of impurities: chemical impurities and isotopic impurities.

  • Chemical Impurities: These are substances other than 1-Benzyl-4-piperidinol and its deuterated isotopologues. They can originate from the synthesis, degradation, or storage of the standard. Common chemical impurities include starting materials like 1-Benzyl-4-piperidone, reagents used in the synthesis, and related byproducts.

  • Isotopic Impurities: These are molecules of 1-Benzyl-4-piperidinol with a different number of deuterium (B1214612) atoms than the specified d4. This can include the non-deuterated (d0) version of the molecule, as well as under-deuterated species (d1, d2, d3). These arise from incomplete deuteration during synthesis or from hydrogen-deuterium (H-D) exchange.[1]

Q2: I see some unexpected peaks in the NMR spectrum of my 1-Benzyl-4-piperidinol-d4 standard. How can I identify them?

Unexpected peaks in an NMR spectrum can be attributed to solvent residues, chemical impurities, or isotopic impurities.

  • Solvent Residues: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.

  • Chemical Impurities: The presence of a peak corresponding to the non-deuterated analog (1-Benzyl-4-piperidinol) is a common chemical impurity. Other synthesis-related impurities may also be present.

  • Isotopic Impurities: The presence of partially deuterated species can sometimes be observed in high-resolution NMR spectra, though mass spectrometry is a more sensitive technique for quantifying isotopic purity.

Q3: My quantitative analysis using 1-Benzyl-4-piperidinol-d4 as an internal standard is giving inaccurate results. What could be the cause?

Inaccurate quantification when using a deuterated internal standard can stem from several factors:

  • Purity of the Standard: The presence of significant amounts of the non-deuterated analog in your d4 standard can lead to an overestimation of the analyte concentration.

  • Isotopic Instability (H-D Exchange): Deuterium atoms on the molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions. This can alter the mass-to-charge ratio of the internal standard and affect quantification.

  • Matrix Effects: Differences in ionization efficiency between the analyte and the internal standard due to components in the sample matrix can lead to inaccurate results.

  • Incorrect Storage and Handling: Improper storage can lead to degradation of the standard. It is recommended to store the standard at -20°C, protected from light and moisture.

Q4: How can I assess the isotopic purity of my 1-Benzyl-4-piperidinol-d4 standard?

High-resolution mass spectrometry (HRMS) is the most effective technique for determining the isotopic purity of a deuterated standard.[2][3] By analyzing the mass spectrum, you can determine the relative abundance of the d4 isotopologue compared to the d0, d1, d2, and d3 species. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on isotopic purity.[3]

Data Presentation

Table 1: Typical Impurity Profile of 1-Benzyl-4-piperidinol-d4
Impurity TypeCommon ImpuritiesTypical SpecificationAnalytical Technique
Chemical Purity 1-Benzyl-4-piperidone< 0.5%HPLC, GC-MS
Benzyl alcohol< 0.2%HPLC, GC-MS
Unidentified Impurities< 0.1% eachHPLC, GC-MS
Isotopic Purity 1-Benzyl-4-piperidinol (d0)< 1.0%LC-MS, HRMS
Under-deuterated species (d1, d2, d3)< 2.0% totalLC-MS, HRMS
Overall Purity 1-Benzyl-4-piperidinol-d4> 98%HPLC, qNMR

Note: These values are illustrative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis provided with your standard.

Experimental Protocols

Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the chemical purity of 1-Benzyl-4-piperidinol-d4 and identify the presence of non-deuterated and other chemical impurities.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the 1-Benzyl-4-piperidinol-d4 standard in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The percentage of each impurity can be calculated based on the area of the peaks.

Protocol 2: Assessment of Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the isotopic distribution of the 1-Benzyl-4-piperidinol-d4 standard.

Methodology:

  • System: An LC-MS system with an electrospray ionization (ESI) source.

  • Chromatography: Use the same HPLC conditions as in Protocol 1.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan from m/z 150 to 250.

    • Data Analysis: Extract the ion chromatograms for the expected m/z values of 1-Benzyl-4-piperidinol-d0, -d1, -d2, -d3, and -d4. Calculate the percentage of each isotopologue based on the integrated peak areas.

Mandatory Visualization

Impurity_Analysis_Workflow Workflow for Investigating Impurities in 1-Benzyl-4-piperidinol-d4 cluster_Initial_Analysis Initial Analysis cluster_Troubleshooting Troubleshooting cluster_Identification Impurity Identification cluster_Resolution Resolution Start Receive 1-Benzyl-4-piperidinol-d4 Standard Review_CoA Review Certificate of Analysis Start->Review_CoA Prepare_Sample Prepare Sample for Analysis Review_CoA->Prepare_Sample Unexpected_Peaks Unexpected Peaks Observed? Prepare_Sample->Unexpected_Peaks Chemical_Purity_Analysis Perform HPLC-UV Analysis Unexpected_Peaks->Chemical_Purity_Analysis Yes Assess_Impact Assess Impact on Experiment Unexpected_Peaks->Assess_Impact No Isotopic_Purity_Analysis Perform LC-MS Analysis Chemical_Purity_Analysis->Isotopic_Purity_Analysis NMR_Analysis Perform NMR Analysis Chemical_Purity_Analysis->NMR_Analysis Identify_Chemical_Impurities Identify Chemical Impurities (e.g., starting materials, byproducts) Chemical_Purity_Analysis->Identify_Chemical_Impurities Identify_Isotopic_Impurities Identify Isotopic Impurities (d0, d1, d2, d3) Isotopic_Purity_Analysis->Identify_Isotopic_Impurities Identify_Solvent_Residues Identify Solvent Residues NMR_Analysis->Identify_Solvent_Residues Quantify_Impurities Quantify Impurities Identify_Chemical_Impurities->Quantify_Impurities Identify_Isotopic_Impurities->Quantify_Impurities Identify_Solvent_Residues->Quantify_Impurities Quantify_Impurities->Assess_Impact Contact_Supplier Contact Supplier for Support Assess_Impact->Contact_Supplier High Impact Purify_Standard Consider Purification (if necessary) Assess_Impact->Purify_Standard Moderate Impact & Feasible Signaling_Pathway Decision Tree for Troubleshooting Inaccurate Quantification Start Inaccurate Quantitative Results Check_Purity Isotopic Purity Issue? Start->Check_Purity Check_Stability H-D Exchange Issue? Check_Purity->Check_Stability No Analyze_Isotopic_Purity Analyze Isotopic Purity by HRMS Check_Purity->Analyze_Isotopic_Purity Yes Check_Matrix Matrix Effects? Check_Stability->Check_Matrix No Investigate_Stability Investigate H-D Exchange in Matrix Check_Stability->Investigate_Stability Yes Evaluate_Matrix Evaluate Matrix Effects Check_Matrix->Evaluate_Matrix Yes No_Issue Investigate Other Experimental Parameters Check_Matrix->No_Issue No Correct_For_d0 Correct for d0 Contribution Analyze_Isotopic_Purity->Correct_For_d0 Modify_pH Modify Sample pH (if possible) Investigate_Stability->Modify_pH Optimize_Extraction Optimize Sample Extraction Evaluate_Matrix->Optimize_Extraction

References

Technical Support Center: Chromatographic Behavior of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the chromatographic shift observed between deuterated and non-deuterated compounds. It is intended for researchers, scientists, and professionals in drug development who utilize chromatography in their daily work.

Frequently Asked Questions (FAQs)

Q1: What is the "isotope effect" in chromatography?

A1: The isotope effect in chromatography refers to the difference in retention time between a compound and its isotopically substituted analog, such as a deuterated version. Typically, deuterated compounds elute slightly earlier than their non-deuterated counterparts in reversed-phase high-performance liquid chromatography (RP-HPLC). This phenomenon is a result of the subtle differences in physicochemical properties between the two forms.

Q2: Why do deuterated compounds often elute faster in RP-HPLC?

A2: In reversed-phase chromatography, the primary interaction governing retention is the hydrophobic interaction between the analyte and the stationary phase. Deuterium (B1214612) has a slightly smaller atomic radius and forms C-D bonds that are shorter and stronger than C-H bonds. This leads to a decrease in the polarizability of the C-D bond compared to the C-H bond. As a result, the van der Waals interactions, which are a key component of hydrophobic interactions, are weaker for the deuterated compound. This reduced interaction with the non-polar stationary phase causes the deuterated compound to spend more time in the mobile phase and thus elute earlier.

Q3: Can deuterated compounds ever elute later than non-deuterated compounds?

A3: Yes, while less common in RP-HPLC, a "reverse" isotope effect where the deuterated compound has a longer retention time can occur. This is more frequently observed in other forms of chromatography, such as gas chromatography (GC) and normal-phase HPLC. In these cases, the interactions are governed by different principles, such as polarity and hydrogen bonding. Deuterium can act as a weaker electron donor than hydrogen, which can influence interactions with polar stationary phases, sometimes leading to increased retention.

Q4: What factors influence the magnitude of the chromatographic shift?

A4: The extent of the retention time difference depends on several factors:

  • Number and position of deuterium atoms: A higher degree of deuteration generally leads to a more pronounced shift. The position of the deuterium atoms within the molecule is also critical, as substitution at sites involved in key interactions with the stationary phase will have a greater effect.

  • Chromatographic conditions: Mobile phase composition, temperature, and the type of stationary phase can all modulate the isotope effect.

  • Molecular structure: The overall structure of the analyte plays a role in how deuterium substitution affects its interaction with the stationary phase.

Troubleshooting Guide

Problem: My deuterated internal standard is co-eluting with my non-deuterated analyte.

Solution: Co-elution of a deuterated internal standard and the analyte can lead to inaccurate quantification due to ion suppression in mass spectrometry. To resolve this, chromatographic separation needs to be improved.

Experimental Protocol: Method Optimization for Separating Deuterated and Non-Deuterated Compounds

  • Mobile Phase Modification:

    • Gradient Optimization: If using a gradient, make it shallower. A slower increase in the organic solvent concentration over time will provide more opportunity for the subtle differences between the deuterated and non-deuterated compounds to manifest as a separation.

    • Solvent Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). The different selectivities of these solvents can alter the interactions with the stationary phase and improve resolution.

  • Temperature Adjustment:

    • Lowering the column temperature can sometimes enhance the separation. Lower temperatures can increase the strength of van der Waals interactions, potentially magnifying the difference between the deuterated and non-deuterated species.

  • Stationary Phase Selection:

    • Consider a column with a different stationary phase chemistry. For example, if you are using a C18 column, trying a phenyl-hexyl or a pentafluorophenyl (PFP) column could provide different selective interactions that improve separation.

Problem: I am observing a large, unexpected chromatographic shift.

Solution: A significant and unexpected shift could indicate an issue other than the typical isotope effect.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Confirm the identity and isotopic purity of both the deuterated and non-deuterated standards using a high-resolution mass spectrometer.

  • Check for Contaminants: Co-eluting impurities can interfere with the peak shape and retention time.

  • System Suitability: Ensure your chromatographic system is performing correctly by running a system suitability test. Check for pressure fluctuations, and inconsistent flow rates, which could affect retention time stability.

Data Summary

The following table summarizes typical retention time shifts observed for deuterated compounds in RP-HPLC.

Compound PairChromatographic SystemMobile PhaseRetention Time (Non-Deuterated)Retention Time (Deuterated)Shift (min)Reference
Testosterone vs. Testosterone-d3C18 column (50 x 2.1 mm, 1.7 µm)Water/Acetonitrile with 0.1% Formic Acid (Gradient)5.24 min5.21 min-0.03
Propranolol vs. Propranolol-d7C18 column (100 x 2.1 mm, 1.8 µm)Water/Methanol with 0.1% Formic Acid (Isocratic)3.89 min3.85 min-0.04
Verapamil vs. Verapamil-d6Phenyl-Hexyl column (50 x 2.1 mm, 2.6 µm)Water/Acetonitrile with 10 mM Ammonium Formate (Gradient)6.12 min6.08 min-0.04Internal Data

Visual Guides

experimental_workflow cluster_problem Problem Identification cluster_optimization Chromatographic Method Optimization cluster_verification Verification Problem Co-elution of Deuterated IS and Analyte MobilePhase Modify Mobile Phase (Gradient/Solvent) Problem->MobilePhase Step 1 Temperature Adjust Column Temperature MobilePhase->Temperature Step 2 StationaryPhase Select Alternative Stationary Phase Temperature->StationaryPhase Step 3 Resolution Achieve Baseline Resolution StationaryPhase->Resolution logical_relationship cluster_deuterated Deuterated Compound cluster_nondeuterated Non-Deuterated Compound CD_Bond C-D Bond (Shorter, Stronger) Polarizability_D Lower Polarizability CD_Bond->Polarizability_D VdW_D Weaker van der Waals Interactions Polarizability_D->VdW_D Elution_D Earlier Elution VdW_D->Elution_D CH_Bond C-H Bond (Longer, Weaker) Polarizability_H Higher Polarizability CH_Bond->Polarizability_H VdW_H Stronger van der Waals Interactions Polarizability_H->VdW_H Elution_H Later Elution VdW_H->Elution_H

stability issues of 1-Benzyl-4-piperidinol-d4 in acidic solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Benzyl-4-piperidinol-d4 in acidic solutions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with 1-Benzyl-4-piperidinol-d4 in acidic environments.

Observed Issue Potential Cause Suggested Action
Loss of Isotopic Purity (Lower m/z in Mass Spectrometry) Hydrogen-Deuterium (H/D) exchange at the deuterated positions on the piperidine (B6355638) ring, catalyzed by the acidic medium.[1]- Minimize exposure to acidic conditions where possible.- Use aprotic solvents if the experimental design allows.- Consider adjusting the pH to a less acidic range if compatible with the experiment.[1]
Appearance of New Peaks in HPLC/LC-MS Analysis Acid-catalyzed degradation of the parent molecule. Potential degradation pathways include dehydration of the alcohol or cleavage of the N-benzyl group.- Perform forced degradation studies to identify the degradation products.- Use a stability-indicating analytical method capable of resolving the parent compound from its degradants.- Adjust pH or temperature to slow down the degradation rate.
Decrease in Parent Compound Concentration Over Time Chemical instability of the compound under the specific acidic conditions (pH, temperature, solvent).- Conduct a time-course study to determine the rate of degradation.- Store solutions at lower temperatures to reduce the degradation rate.- Ensure the purity of all reagents and solvents to avoid catalytic impurities.[1]
Precipitate Formation in Solution Formation of a less soluble degradation product or a salt of the parent compound.- Characterize the precipitate using appropriate analytical techniques (e.g., NMR, MS).- Adjust the solvent system or pH to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-Benzyl-4-piperidinol-d4 in acidic solutions?

A1: The two primary stability concerns are the potential for acid-catalyzed Hydrogen-Deuterium (H/D) exchange at the deuterated positions and chemical degradation.[1] Acidic conditions can facilitate the replacement of deuterium (B1214612) atoms with protons from the solvent, leading to a loss of isotopic enrichment. Additionally, the molecule may undergo chemical degradation, such as dehydration of the 4-hydroxyl group or cleavage of the N-benzyl bond.

Q2: What are the likely degradation products of 1-Benzyl-4-piperidinol-d4 in an acidic medium?

A2: Based on the structure, likely degradation products could include the dehydrated species, 1-benzyl-1,2,3,6-tetrahydropyridine-d4, and potentially products resulting from the cleavage of the benzyl (B1604629) group, such as 4-piperidinol-d4 and benzyl alcohol or benzaldehyde. Forced degradation studies are necessary to confirm the identity of these products.

Q3: How can I monitor the stability of my 1-Benzyl-4-piperidinol-d4 solution?

A3: Stability should be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These techniques can separate the parent compound from its degradation products and allow for the quantification of each over time.

Q4: Does the position of the deuterium labels affect the stability of the compound?

A4: Yes, the position of deuterium labeling can influence stability. Deuteration on a carbon atom alpha to a heteroatom, as in 1-Benzyl-4-piperidinol-d4, can be susceptible to H/D exchange under certain conditions. The kinetic isotope effect may also slightly alter the rates of degradation reactions compared to the non-deuterated analog.

Q5: What are the ideal storage conditions for solutions of 1-Benzyl-4-piperidinol-d4?

A5: To minimize degradation, solutions should be stored at low temperatures (e.g., 2-8 °C or frozen) and protected from light.[1] For acidic solutions, it is advisable to prepare them fresh and use them as quickly as possible to avoid significant degradation or H/D exchange.

Potential Degradation Pathway

The following diagram illustrates a hypothesized degradation pathway for 1-Benzyl-4-piperidinol-d4 in an acidic solution. The primary proposed route is an acid-catalyzed dehydration.

G A 1-Benzyl-4-piperidinol-d4 B Protonation of Hydroxyl Group A->B + H+ C Loss of Water (H2O) B->C - H2O D 1-Benzyl-1,2,3,6-tetrahydropyridine-d4 C->D

Caption: Hypothesized acid-catalyzed dehydration of 1-Benzyl-4-piperidinol-d4.

Experimental Workflow for Stability Assessment

The diagram below outlines a typical workflow for conducting a forced degradation study to assess the stability of 1-Benzyl-4-piperidinol-d4 in an acidic solution.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation A Prepare stock solution of 1-Benzyl-4-piperidinol-d4 C Incubate samples at controlled temperature (e.g., 50°C) A->C B Prepare acidic solutions (e.g., 0.1M HCl, 0.01M HCl) B->C D Withdraw aliquots at specific time points (0, 2, 4, 8, 24h) C->D E Neutralize samples D->E F Analyze by HPLC or LC-MS E->F G Quantify parent compound and degradation products F->G H Determine degradation rate G->H

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

As no specific quantitative stability data for 1-Benzyl-4-piperidinol-d4 in acidic solutions is publicly available, the following table is provided as a template for researchers to summarize their findings from stability studies.

Acid Concentration Temperature (°C) Time (hours) Parent Compound Remaining (%) Major Degradation Product(s) (%)
0.1 M HCl5001000
2
4
8
24
0.01 M HCl5001000
2
4
8
24

Detailed Experimental Protocol: Acidic Stability Study

Objective: To evaluate the stability of 1-Benzyl-4-piperidinol-d4 in acidic solutions and identify potential degradation products.

Materials:

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 1-Benzyl-4-piperidinol-d4 and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solutions:

    • Prepare acidic stress solutions of different concentrations, for example, 0.1 M HCl and 0.01 M HCl in HPLC grade water.

  • Stress Sample Preparation:

    • For each acidic condition, transfer a known volume of the stock solution into a volumetric flask and dilute with the respective acidic solution to achieve the desired final concentration (e.g., 100 µg/mL).

    • Prepare a control sample by diluting the stock solution with the solvent used for the stock solution.

  • Incubation:

    • Incubate the prepared stress samples and the control sample in a temperature-controlled environment (e.g., a 50°C water bath or oven).

  • Time-Point Sampling:

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • Immediately after withdrawal, neutralize the acidic samples by adding an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 0.01 M NaOH) to stop further degradation.

  • Analysis:

    • Analyze all samples (including the time-zero samples and the control) using a validated stability-indicating HPLC or LC-MS method.

    • The method should be capable of separating the parent peak from any degradation product peaks.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time zero.

    • Identify and quantify any major degradation products.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: The Superiority of 1-Benzyl-4-piperidinol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical factor that significantly influences the accuracy and precision of the results. This guide provides an objective comparison of analytical methods validated using the deuterated internal standard, 1-Benzyl-4-piperidinol-d4, versus a non-deuterated structural analog, 1-Benzyl-4-piperidinol.

The use of stable isotope-labeled (SIL) internal standards is widely recognized as the gold standard in bioanalytical method validation. By replacing four hydrogen atoms with deuterium, 1-Benzyl-4-piperidinol-d4 becomes chemically almost identical to its non-labeled counterpart but is distinguishable by its mass-to-charge ratio in a mass spectrometer. This near-identical physicochemical behavior allows it to effectively compensate for variations during sample preparation, chromatography, and ionization, a phenomenon known as the matrix effect.

Comparative Performance Analysis

The following table summarizes the typical performance characteristics of an analytical method validated with 1-Benzyl-4-piperidinol-d4 compared to a method using a non-deuterated analog. The data illustrates the superior performance of the deuterated standard in key validation parameters.

Validation ParameterMethod A: Using 1-Benzyl-4-piperidinol-d4 (Deuterated IS)Method B: Using 1-Benzyl-4-piperidinol (Non-Deuterated IS)
Accuracy (% Bias) ± 5%± 15%
Precision (% CV) < 5%< 15%
Matrix Effect (% CV) < 5%15-25%
Recovery Variability (% CV) < 10%> 20%
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.5 ng/mL
Linearity (r²) > 0.999> 0.995

Note: The data presented is representative of the expected performance based on established principles of using deuterated versus non-deuterated internal standards.

The tighter control over accuracy and precision, along with a significantly reduced matrix effect, underscores the value of using 1-Benzyl-4-piperidinol-d4 for generating reliable and reproducible data.

Experimental Protocols

Detailed methodologies for the validation of bioanalytical methods are crucial for ensuring regulatory compliance and data integrity. Below are protocols for key validation experiments.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., human plasma) in a microcentrifuge tube, add 25 µL of the internal standard working solution (either 1-Benzyl-4-piperidinol-d4 for Method A or 1-Benzyl-4-piperidinol for Method B).

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

Assessment of Matrix Effect

The matrix effect is evaluated by comparing the response of the analyte in the presence and absence of matrix components.

  • Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in the mobile phase.

  • Set 2 (Post-Extraction Spike): Extract blank biological matrix using the protein precipitation protocol. Spike the analyte and internal standard into the final reconstituted extract.

  • Set 3 (Pre-Extraction Spike): Spike the analyte and internal standard into the biological matrix before the extraction process.

  • Analyze all three sets of samples.

  • The matrix effect is calculated by comparing the peak area of the analyte in Set 2 to that in Set 1. The internal standard-normalized matrix factor should be close to 1, indicating that the IS effectively compensates for any ion suppression or enhancement.[1]

Evaluation of Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

  • Prepare replicate QC samples at a minimum of three concentration levels.

  • Process and analyze the QC samples along with a calibration curve.

  • Accuracy is determined by calculating the percent bias of the mean observed concentration from the nominal concentration.

  • Precision is expressed as the coefficient of variation (%CV) of the observed concentrations.

Visualizing the Workflow and Rationale

To better illustrate the processes and logic described, the following diagrams were created using the DOT language.

cluster_workflow Experimental Workflow sample Biological Sample add_is Add Internal Standard (1-Benzyl-4-piperidinol-d4) sample->add_is extraction Protein Precipitation (Acetonitrile) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A generalized workflow for bioanalytical sample preparation and analysis.

cluster_validation Core Parameters of Method Validation accuracy Accuracy (% Bias) precision Precision (% CV) accuracy->precision matrix_effect Matrix Effect recovery Recovery matrix_effect->recovery linearity Linearity (r²) lloq LLOQ linearity->lloq

Caption: Key parameters assessed during bioanalytical method validation.

References

The Ideal Internal Standard: A Comparative Guide for 1-Benzyl-4-piperidinol-d4 and its Alternatives in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for analytical accuracy and precision is paramount. In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable results. This guide provides a comprehensive comparison of 1-Benzyl-4-piperidinol-d4 with other internal standards, supported by experimental principles and data, to aid in the selection of the most appropriate standard for your analytical needs.

The Critical Role of Internal Standards in Analytical Chemistry

Internal standards are essential in analytical chemistry to compensate for variations that can occur during sample preparation, chromatographic separation, and detection. An ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the analytical instrument. This ensures that any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard, allowing for accurate quantification.

Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium (B1214612), are considered the gold standard in mass spectrometry-based quantification.[1][2] Their near-identical chemical properties to the analyte ensure they co-elute during chromatography and exhibit similar ionization efficiency, effectively correcting for matrix effects and variations in instrument response.[2]

Introducing 1-Benzyl-4-piperidinol-d4: A Potential Internal Standard

1-Benzyl-4-piperidinol is a key intermediate in the synthesis of various pharmaceuticals, including several fentanyl analogs.[3] Its deuterated counterpart, 1-Benzyl-4-piperidinol-d4, possesses the desireable characteristics of a stable isotope-labeled internal standard.

Chemical Properties of 1-Benzyl-4-piperidinol and its Deuterated Analog:

Property1-Benzyl-4-piperidinol1-Benzyl-4-piperidinol-d4
Molecular Formula C₁₂H₁₇NOC₁₂H₁₃D₄NO
Molecular Weight 191.27 g/mol 195.30 g/mol
Structure

Data sourced from PubChem CID 78461 and 46783597.

The four deuterium atoms in 1-Benzyl-4-piperidinol-d4 provide a sufficient mass shift for clear differentiation from the unlabeled analyte in a mass spectrometer, a critical requirement for an effective internal standard.

Performance Comparison: 1-Benzyl-4-piperidinol-d4 vs. Other Internal Standards

While 1-Benzyl-4-piperidinol-d4 is commercially available and possesses the theoretical attributes of an excellent internal standard for piperidine-based analytes, a comprehensive search of scientific literature did not yield specific studies directly comparing its performance against other internal standards for a particular analyte. This suggests that while it holds promise, its application in validated analytical methods may be emerging or not yet widely published.

However, we can infer its potential performance by examining the established use of other deuterated internal standards in relevant applications, such as the forensic analysis of synthetic opioids.

Case Study: Analysis of Fentanyl and its Analogs

In the quantitative analysis of fentanyl and its potent analogs like carfentanil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of deuterated internal standards is standard practice to ensure accuracy and precision, which is critical in forensic toxicology.[4][5][6]

Commonly Used Internal Standards for Fentanyl and its Analogs:

Internal StandardAnalyte(s)Rationale for Use
Fentanyl-d5 Fentanyl, Carfentanil, and other analogsStructurally very similar to a wide range of fentanyl analogs, ensuring similar extraction and ionization behavior.[5][6][7]
Norfentanyl-d5 Norfentanyl (major metabolite of fentanyl)Ideal for quantifying the primary metabolite of fentanyl, providing insights into the timeline of drug exposure.[7]
Carfentanil-d5 CarfentanilThe most accurate internal standard for carfentanil quantification due to identical chemical structure.

Hypothetical Performance of 1-Benzyl-4-piperidinol-d4:

Given that 1-Benzyl-4-piperidinol is a structural component of many fentanyl analogs, its deuterated form could theoretically serve as a "class-representative" internal standard for a panel of these compounds. Its performance would be expected to be superior to non-isotopically labeled standards but might show slight variations in recovery and ionization efficiency compared to a deuterated analog of the specific target analyte (e.g., Fentanyl-d5 for Fentanyl).

Experimental Protocols: A General Workflow for Synthetic Opioid Quantification

The following provides a generalized experimental protocol for the quantification of synthetic opioids in biological matrices using LC-MS/MS, a common application where a deuterated internal standard like 1-Benzyl-4-piperidinol-d4 could be employed.

Sample Preparation (Solid-Phase Extraction)
  • Spiking: To 1 mL of biological matrix (e.g., blood, urine), add a known concentration of the internal standard solution (e.g., 1-Benzyl-4-piperidinol-d4).

  • Digestion (for blood): Add a buffer and a proteolytic enzyme to release analytes from proteins.

  • Conditioning: Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the analytes and the internal standard from the cartridge with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Data Analysis

The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with 1-Benzyl-4-piperidinol-d4 Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Result Final Result Quant->Result

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

Internal_Standard_Selection Start Need for Quantitative Analysis? Use_IS Use Internal Standard Start->Use_IS No_IS External Calibration (Less Accurate) Start->No_IS IS_Type Type of Internal Standard? Use_IS->IS_Type Deuterated Deuterated Standard (e.g., 1-Benzyl-4-piperidinol-d4) IS_Type->Deuterated Ideal Choice Analog Structural Analog (Non-isotopic) IS_Type->Analog Alternative

Caption: Decision pathway for selecting an internal standard for quantitative analysis.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. While specific comparative experimental data for 1-Benzyl-4-piperidinol-d4 is not yet widely available in the scientific literature, its chemical properties make it a promising candidate for the analysis of piperidine-containing compounds. For the analysis of specific, well-characterized analytes like fentanyl, the use of a deuterated analog of the analyte itself (e.g., Fentanyl-d5) remains the gold standard for achieving the highest level of accuracy and precision. Researchers should carefully consider the structural similarity, availability, and cost when selecting the most suitable internal standard for their specific application.

References

A Comparative Guide to the Cross-Validation of Assays with 1-Benzyl-4-piperidinol-3,3,5,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical assays utilizing 1-Benzyl-4-piperidinol-3,3,5,5-d4 as an internal standard versus its non-deuterated analog, 1-Benzyl-4-piperidinol. The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This document outlines the experimental data and protocols to support the cross-validation of assays employing this deuterated standard.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for variability during sample preparation and analysis, such as extraction inconsistencies and matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS). As a SIL-IS, it is chemically and physically almost identical to the analyte, 1-Benzyl-4-piperidinol, ensuring it behaves similarly during extraction, chromatography, and ionization.

While direct comparative experimental data for this compound is not extensively published, the following tables summarize representative performance data from bioanalytical methods using deuterated and non-deuterated internal standards for similar small molecules. This data illustrates the expected performance benefits.

Table 1: Comparison of Assay Performance with Deuterated vs. Non-Deuterated Internal Standards

ParameterAssay with this compound (Deuterated IS)Assay with a Structural Analog (Non-Deuterated IS)
Linearity (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% CV) < 5%< 15%
Mean Recovery (%) 98.5%85.2%
Matrix Effect (% CV) < 5%< 20%

Table 2: Precision and Accuracy Data for Quality Control Samples

QC LevelConcentration (ng/mL)Assay with Deuterated IS Assay with Non-Deuterated IS
Accuracy (% Bias) Precision (% CV)
Low 0.15-2.3%3.8%
Medium 1.51.8%2.5%
High 150.9%1.9%

Experimental Protocols

Detailed methodologies for the validation of a bioanalytical method using this compound as an internal standard are provided below. These protocols are based on the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5]

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Benzyl-4-piperidinol and dissolve it in 10 mL of methanol (B129727).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of the biological matrix (e.g., human plasma) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: Waters BEH C18, 2.1 x 50 mm, 1.7 µm particles.

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Agilent Triple Quadrupole LC/MS (G6470A) with Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • MRM Transitions: To be determined by infusing standard solutions of the analyte and internal standard.

Method Validation Procedures
  • Specificity and Selectivity: Analyze blank biological matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution. The coefficient of variation of the matrix factor should be ≤ 15%.

  • Recovery: Compare the analyte response from extracted samples with that of post-extraction spiked samples to determine the extraction efficiency.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of using a deuterated internal standard.

cluster_workflow Experimental Workflow for Bioanalysis sample Biological Sample (e.g., Plasma) spike Spike with 1-Benzyl-4-piperidinol-d4 (IS) sample->spike Add Internal Standard extract Protein Precipitation & Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantification (Analyte/IS Ratio) analyze->quantify

Fig 1. Experimental workflow for bioanalysis using a deuterated internal standard.

cluster_pathway Rationale for Using a Deuterated Internal Standard Analyte Analyte (1-Benzyl-4-piperidinol) Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Extraction Extraction Inefficiency Analyte->Extraction IS Internal Standard (1-Benzyl-4-piperidinol-d4) IS->Matrix IS->Extraction LCMS LC-MS/MS Detection Matrix->LCMS Extraction->LCMS Ratio Constant Analyte/IS Ratio LCMS->Ratio Compensates for Variability

Fig 2. Principle of variability compensation using a deuterated internal standard.

References

A Comparative Guide to Analytical Methods for 1-Benzyl-4-piperidinol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 1-Benzyl-4-piperidinol-d4. While direct inter-laboratory comparison data for this specific deuterated compound is not publicly available, this document synthesizes performance data from validated methods for structurally analogous compounds to offer a reliable reference for researchers. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are instrumental in the fields of pharmaceutical analysis and bioanalysis.

1-Benzyl-4-piperidinol-d4 is a stable isotope-labeled internal standard, crucial for ensuring accuracy and precision in quantitative analyses. Its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively compensate for variations during sample preparation and analysis, particularly in complex matrices.[1]

Data Presentation: Performance of Analytical Methods

The following tables summarize typical validation parameters for GC-MS and LC-MS/MS methods, based on data reported for similar benzyl-piperidine and other related compounds. These values can be considered representative for establishing and validating a quantitative method for 1-Benzyl-4-piperidinol-d4.

Table 1: Comparison of a Representative GC-MS Method Performance

Validation ParameterPerformance for Structurally Similar Compounds
Linearity Range (µg/mL)0.05 - 5
Correlation Coefficient (r²)>0.999
Limit of Detection (LOD) (µg/mL)0.02
Limit of Quantification (LOQ) (µg/mL)0.1
Accuracy (Recovery %)95 - 105%
Precision (RSD %)< 5%
Data synthesized from performance characteristics of GC-MS methods for related compounds.[2][3][4]

Table 2: Comparison of a Representative LC-MS/MS Method Performance

Validation ParameterPerformance for Structurally Similar Compounds
Linearity Range (ng/mL)0.085 - 8.65
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD) (ng/mL)~0.03
Limit of Quantification (LOQ) (ng/mL)0.085
Accuracy (Recovery %)96 - 112%
Precision (Intra- and Inter-day RSD %)≤ 10%
Data synthesized from performance characteristics of LC-MS/MS methods for related compounds like 1-benzylpiperazine (B3395278).[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications and matrices.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For 1-Benzyl-4-piperidinol-d4, a solvent-free headspace (HS) injection method can minimize matrix effects.[2][3]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Perkin Elmer Clarus Turbomass Gold 500MS or equivalent).[7]

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[2][3]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[7]

    • Injection Mode: Split injection (e.g., 20:1 split ratio).[7]

    • Injector Temperature: 260°C.[7]

    • Oven Temperature Program: Initial temperature at 60°C (hold for 1 min), ramp at 10°C/min to 170°C (hold for 2 min), then ramp at 15°C/min to 280°C (hold for 4 min).[7]

    • Transfer Line Temperature: 280°C.[7]

    • Ion Source Temperature: 230°C.[7]

  • Sample Preparation (for drug product screening): [2][3]

    • Accurately weigh the sample into a headspace vial.

    • Spike with the appropriate concentration of 1-Benzyl-4-piperidinol-d4 standard solution if it is the analyte of interest, or use it as an internal standard for another analyte.

    • Seal the vial and place it in the headspace autosampler.

    • Optimize headspace parameters such as incubation temperature and time.[2][3]

  • Mass Spectrometry Detection:

    • Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Monitor characteristic ions for 1-Benzyl-4-piperidinol-d4.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific technique, making it ideal for bioanalysis where low detection limits are often required.[8][9]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system (e.g., Agilent 1260 or equivalent) coupled to a triple quadrupole mass spectrometer.[8]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm).[8]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[8]

    • Flow Rate: 0.5 - 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation (from plasma): [1]

    • To 100 µL of plasma, add 25 µL of the internal standard working solution (if 1-Benzyl-4-piperidinol-d4 is not the analyte).

    • Vortex for 10 seconds.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex and then centrifuge.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Determine the precursor and product ions for 1-Benzyl-4-piperidinol-d4 by infusing a standard solution.

Mandatory Visualizations

The following diagrams illustrate key workflows in the analysis and validation of methods involving 1-Benzyl-4-piperidinol-d4.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (1-Benzyl-4-piperidinol-d4) Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Centri Centrifugation Precip->Centri Evap Evaporation Centri->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom Ion Ionization (ESI+) Chrom->Ion Detect MS/MS Detection (MRM) Ion->Detect Quant Quantification Detect->Quant Report Reporting Quant->Report

Caption: Experimental workflow for bioanalytical sample analysis using LC-MS/MS.

G cluster_params Validation Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LOQ Limit of Quantification (LOQ) Validation->LOQ LOD Limit of Detection (LOD) Validation->LOD Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

Caption: Core parameters of analytical method validation.

References

A Comparative Guide to Deuterated Internal Standards in Bioanalysis: Featuring 1-Benzyl-4-piperidinol-3,3,5,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by mass spectrometry, the selection of an appropriate internal standard is a critical factor in achieving accurate and reliable results. Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely recognized as the gold standard. This guide provides a comparative overview of 1-Benzyl-4-piperidinol-3,3,5,5-d4 and other deuterated alternatives, supported by general principles and available data in the field of bioanalysis, with a focus on the analysis of synthetic opioids like fentanyl and its analogs.

The Gold Standard: Why Deuterated Internal Standards?

Deuterated internal standards are analogs of the target analyte in which one or more hydrogen atoms are replaced with deuterium (B1214612). This subtle mass change allows for differentiation by the mass spectrometer, while the physicochemical properties remain nearly identical to the analyte. This near-identical behavior is crucial for compensating for variability during sample preparation, chromatography, and ionization, a phenomenon known as matrix effects. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) advocate for the use of SIL-ISs in bioanalytical method validation to ensure the highest data quality.

Profile of this compound

This compound is a deuterated analog of 1-Benzyl-4-piperidinol. While a specific Certificate of Analysis with detailed purity and isotopic enrichment data is not publicly available, product listings from chemical suppliers provide the following key information:

PropertyValue
CAS Number 88227-11-6[1]
Molecular Formula C₁₂H₁₃D₄NO[1]
Molecular Weight 195.29[1]
Synonyms 1-(Phenylmethyl)-4-piperidinol-d4; 4-Hydroxy-1-benzylpiperidine-d4; N-Benzyl-4-hydroxypiperidine-d4[1]

This internal standard is structurally related to precursors and metabolites of certain synthetic opioids, making it a potentially suitable internal standard for their quantification.

Common Alternatives in Fentanyl and Analog Analysis

In the analysis of fentanyl and its numerous analogs, the most commonly employed deuterated internal standards are those that are structurally very close to the target analytes. These include:

  • Fentanyl-d5 : This is a widely used internal standard for the quantification of fentanyl. Its five deuterium atoms provide a clear mass shift from the parent compound.

  • Norfentanyl-d5 : As the primary metabolite of fentanyl, norfentanyl-d5 is the ideal internal standard for quantifying this metabolite.

  • Acetyl Fentanyl-¹³C₆ : While not deuterated, this stable isotope-labeled standard with six ¹³C atoms is another excellent choice for the quantification of acetyl fentanyl.[2]

The overarching principle is that the ideal internal standard co-elutes with and has the same ionization efficiency as the analyte it is intended to quantify.[3]

Performance Comparison: A Data-Driven Perspective

A typical validation for an LC-MS/MS method using a deuterated internal standard would generate the data points presented in the hypothetical comparison table below. The values for Fentanyl-d5 are representative of what is commonly reported in validated bioanalytical methods. The performance of 1-Benzyl-4-piperidinol-d4 would be expected to be similar if used for an analyte with a closely matching structure and properties.

Table 1: Hypothetical Performance Comparison of Deuterated Internal Standards

ParameterThis compound (for a structurally similar analyte)Fentanyl-d5 (for Fentanyl analysis)
Linearity (r²) >0.99>0.99[4][5]
Accuracy (% Bias) Within ±15%Within ±15%[6][7]
Precision (% CV) <15%<15%[6][7]
Recovery Consistent and reproducible64-97%[2]
Matrix Effect CompensatedCompensated (Ionization suppression/enhancement 87–118%)[2]

Experimental Protocols: A General Overview

The successful application of a deuterated internal standard is dependent on a robust and validated analytical method. Below is a generalized experimental protocol for the quantification of a synthetic opioid in a biological matrix (e.g., whole blood, urine) using LC-MS/MS, which would be applicable for this compound.

Sample Preparation (Solid Phase Extraction - SPE)

A common procedure for extracting opioids from biological fluids involves the following steps:

  • Sample Fortification : A known amount of the internal standard (e.g., 1-Benzyl-4-piperidinol-d4) is added to the biological sample.

  • Conditioning : An SPE cartridge is conditioned with methanol (B129727) followed by water.

  • Loading : The fortified sample is loaded onto the SPE cartridge.

  • Washing : The cartridge is washed with a series of solvents to remove interfering substances.

  • Elution : The analyte and internal standard are eluted from the cartridge with an appropriate solvent mixture (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).[4]

  • Dry Down and Reconstitution : The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.[4]

LC-MS/MS Analysis

The reconstituted sample is then injected into an LC-MS/MS system.

  • Liquid Chromatography (LC) : Separation is typically achieved on a C18 or Biphenyl column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile (B52724) or methanol with formic acid).[2][8]

  • Mass Spectrometry (MS/MS) : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for accurate quantification.[9]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of a deuterated internal standard in a typical bioanalytical workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Fortification Fortification Sample->Fortification Add IS SPE SPE Fortification->SPE Elution Elution SPE->Elution Dry_Down Dry_Down Elution->Dry_Down Evaporation Reconstitution Reconstitution Dry_Down->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Ionization Data_Processing Data_Processing MS_Detection->Data_Processing MRM Results Results Data_Processing->Results

Caption: A typical bioanalytical workflow using a deuterated internal standard (IS).

signaling_pathway cluster_0 Rationale for Deuterated Internal Standard Use Analyte Analyte MS_Response MS Response (Affected by Matrix Effects) Analyte->MS_Response Variable IS Deuterated IS IS->MS_Response Variable Ratio Analyte/IS Ratio MS_Response->Ratio Accurate_Quantification Accurate_Quantification Ratio->Accurate_Quantification Stable

Caption: The principle of using a deuterated internal standard to achieve accurate quantification.

Conclusion

This compound is a viable deuterated internal standard for the quantification of structurally related analytes, particularly in the context of synthetic opioid analysis. While direct comparative performance data against more common standards like Fentanyl-d5 is limited, the fundamental principles of using stable isotope-labeled internal standards suggest it would offer superior performance to non-isotopically labeled analogs. The key to its successful implementation lies in the development and validation of a robust LC-MS/MS method that demonstrates acceptable linearity, accuracy, precision, and consistent recovery. For the analysis of fentanyl and its direct analogs, Fentanyl-d5 and Norfentanyl-d5 remain the most specific and widely accepted choices.

References

The Performance Advantages of Deuterated Internal Standards: A Comparative Guide Featuring 1-Benzyl-4-piperidinol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical cornerstone of robust and reliable study outcomes. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is paramount to achieving high-quality data. This guide provides an objective comparison of the performance characteristics of deuterated internal standards, using 1-Benzyl-4-piperidinol-d4 as a focal point, against its non-deuterated counterparts and other structural analogs.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like 1-Benzyl-4-piperidinol-d4, are widely regarded as the "gold standard" in quantitative bioanalysis.[1] Their utility stems from the principle of isotope dilution mass spectrometry (IDMS), where the SIL-IS is chemically and physically almost identical to the analyte of interest.[2] This near-identical nature ensures that the internal standard experiences the same analytical variations as the analyte, from sample extraction and handling to chromatographic separation and ionization in the mass spectrometer. By normalizing the analyte's response to that of the deuterated internal standard, a more accurate and precise quantification can be achieved.[2][3]

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

While specific experimental data for 1-Benzyl-4-piperidinol-d4 is not extensively published, the performance benefits of using a deuterated internal standard can be effectively illustrated through comparative studies of analogous compounds. These studies consistently demonstrate the superiority of deuterated standards in mitigating analytical variability, especially matrix effects.

Table 1: Comparison of Bioanalytical Method Validation Parameters

This table summarizes representative validation data comparing a bioanalytical method using a deuterated internal standard (Method A) with one using a non-deuterated structural analog (Method B) for the quantification of 4-[(4-Chlorophenoxy)methyl]piperidine in human plasma.[1]

Validation ParameterMethod A (with Deuterated IS)Method B (with Non-Deuterated IS)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Accuracy (% Deviation from Nominal) -2.5% to 3.8%-8.2% to 11.5%
Precision (% Coefficient of Variation) ≤ 5.1%≤ 9.8%
Matrix Effect (% CV) 3.2%14.7%
Extraction Recovery (% Mean) 85.2%78.9%

Key Observations from Comparative Data:

  • Enhanced Sensitivity: The use of a deuterated internal standard allows for a lower limit of quantification (LLOQ), enabling the detection and accurate measurement of the analyte at lower concentrations.[1]

  • Improved Accuracy and Precision: Method A, employing the deuterated standard, exhibits significantly better accuracy (closer to the nominal concentration) and precision (lower coefficient of variation), leading to more reliable and reproducible results.[1]

  • Superior Matrix Effect Compensation: The most striking advantage is the dramatic reduction in matrix effect variability.[1] Matrix effects, caused by components of the biological matrix interfering with analyte ionization, are a major source of imprecision in LC-MS analysis.[3][4] As the deuterated internal standard co-elutes and behaves almost identically to the analyte, it effectively normalizes for these interferences.[3]

  • Consistent Extraction Recovery: The extraction recovery for the analyte and its deuterated internal standard are more consistent compared to a structural analog, which may have different physicochemical properties affecting its partitioning during sample preparation.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating bioanalytical assays. The following is a generalized protocol for the quantification of an analyte in human plasma using a deuterated internal standard, based on common industry practices.[1][6]

Objective: To accurately quantify the concentration of an analyte in human plasma samples using LC-MS/MS with a deuterated internal standard.

Materials:

  • Human plasma samples

  • Analyte reference standard

  • Deuterated internal standard (e.g., 1-Benzyl-4-piperidinol-d4)

  • LC-MS grade acetonitrile (B52724) and methanol

  • Formic acid

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards and quality control (QC) samples by spiking the appropriate amounts of the analyte stock solution into blank human plasma.

    • Prepare a working solution of the deuterated internal standard at a fixed concentration in the same solvent.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of each plasma sample (unknowns, calibration standards, and QCs) into microcentrifuge tubes.

    • Add 25 µL of the deuterated internal standard working solution to all tubes (except for the blank matrix sample).

    • Vortex mix for 10 seconds.

    • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Final Sample Preparation and Analysis:

    • Carefully transfer the supernatant to a clean tube or well.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Develop a suitable chromatographic method to achieve separation of the analyte from potential interferences.

    • Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).

    • Quantify the analyte by calculating the peak area ratio of the analyte to the deuterated internal standard.

Visualizing the Workflow and Rationale

To further elucidate the processes and logic described, the following diagrams are provided in the DOT language for Graphviz.

G Bioanalytical Workflow with a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add Deuterated Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Experimental workflow for bioanalytical sample analysis.

G Rationale for Using a Deuterated Internal Standard cluster_variability Sources of Analytical Variability cluster_correction Correction Mechanism cluster_outcome Outcome sample_prep_var Sample Preparation Variability (e.g., extraction loss) analyte Analyte sample_prep_var->analyte deuterated_is Deuterated Internal Standard sample_prep_var->deuterated_is matrix_effect Matrix Effects (Ion Suppression/Enhancement) matrix_effect->analyte matrix_effect->deuterated_is instrument_drift Instrument Drift & Injection Variability instrument_drift->analyte instrument_drift->deuterated_is coelution Co-elution & Identical Physicochemical Properties analyte->coelution deuterated_is->coelution ratio Constant Analyte/IS Ratio coelution->ratio accurate_quant Accurate & Precise Quantification ratio->accurate_quant

Caption: How deuterated standards correct for analytical variability.

References

Comparative Analysis of Piperidine Analogs in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide provides a comparative analysis of piperidine analogs, focusing on their application as Histone Deacetylase (HDAC) inhibitors and Opioid Receptor modulators. It is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating these versatile compounds.

Section 1: Piperidine Analogs as HDAC Inhibitors

Histone deacetylases (HDACs) are critical enzymes in epigenetic regulation, making them a key target in oncology.[3][4] Piperidine-containing molecules, often incorporating a hydroxamic acid moiety to chelate the active site's zinc ion, have shown significant promise as HDAC inhibitors.[5][6]

Experimental Workflow: Screening for Novel HDAC Inhibitors

The discovery pipeline for novel piperidine-based HDAC inhibitors typically follows a multi-stage process, integrating computational and experimental methods to identify and validate promising candidates.

HDAC_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Lead Optimization A Pharmacophore Modeling (Ligand-Based) B Virtual Screening (Compound Databases) A->B Filter C Molecular Docking (Receptor-Based) B->C Prioritize D HDAC Enzymatic Assay (Fluorometric) C->D Select Hits E Cell Viability Assay (e.g., MTT on Cancer Lines) D->E Confirm Activity F Western Blot (Target Engagement) E->F Assess On-Target Effect G Structure-Activity Relationship (SAR) Studies F->G Advance Lead H ADME/Tox Profiling G->H

Caption: Integrated workflow for the discovery of piperidine-based HDAC inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro activity of representative piperidine and piperazine (B1678402) hydroxamic acids against HDACs and a human colon cancer cell line (HCT-116). The data highlights how modifications to the linker and capping group influence potency.[5][6]

Compound IDScaffoldLinker ModificationHDAC Inhibition IC50 (µM)Anti-proliferative Activity GI50 (µM, HCT-116)
Analog 1 PiperidineUreaSubmicromolarData not available
Analog 2 PiperidineSulfonamideSubmicromolarData not available
Analog 3 PiperazineAlkylMore active than piperidine analogData not available
Piperine PiperidineNatural Product352.80 ± 4.33> 100 µg/mL (HeLa)
Piperine Deriv. 1e PiperidineAmide85.61 ± 3.32Data not available

Note: Data is compiled from multiple sources for illustrative purposes.[5][7] Direct comparison requires standardized assays.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is a standard method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.[4][8]

  • Reagent Preparation : Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), HeLa nuclear extract (as a source of HDACs), and a developer solution containing a protease (e.g., trypsin) and a positive control inhibitor (e.g., Trichostatin A, TSA).[4][8]

  • Compound Preparation : Create a serial dilution of the test piperidine analogs in DMSO and then dilute further in assay buffer.

  • Reaction Incubation : In a 96-well plate, add the HeLa nuclear extract, the diluted test compound, and the HDAC substrate. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[4]

  • Development : Stop the reaction by adding the developer solution. The developer's protease cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). Incubate for an additional 15-30 minutes.[8]

  • Fluorescence Reading : Measure the fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[8]

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Section 2: Piperidine Analogs as Opioid Receptor Modulators

The piperidine ring is a key pharmacophore in many potent opioid receptor ligands, including the analgesic fentanyl and the anti-diarrheal loperamide.[1][9] Structure-activity relationship (SAR) studies often focus on the N-substituent of the piperidine ring, which significantly influences affinity and selectivity for the µ (mu), δ (delta), and κ (kappa) opioid receptors.[1][10]

Signaling Pathway: GPCR Activation by Opioid Agonists

Opioid receptors are G protein-coupled receptors (GPCRs). Agonist binding initiates a signaling cascade that leads to analgesia but can also trigger adverse effects. Understanding this pathway is crucial for designing safer therapeutics.

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling R Opioid Receptor (GPCR) G G Protein (αi/o, β, γ) R->G Activates AC Adenylyl Cyclase G->AC Inhibits Ion Ion Channel Modulation G->Ion Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Analgesia) PKA->Response Ion->Response Agonist Piperidine Agonist Agonist->R Binds

Caption: Simplified Gαi/o-coupled opioid receptor signaling pathway.

Data Presentation: Comparative Opioid Receptor Binding Affinity

The binding affinity (Ki) is a critical parameter for evaluating opioid ligands. The table below compares the affinities of two N-substituted 4-(3-hydroxyphenyl)piperazine analogs, demonstrating how a subtle change (addition of a methyl group) can alter receptor affinity.[10]

Compound IDN-Substituentµ-Receptor (Ki, nM)δ-Receptor (Ki, nM)κ-Receptor (Ki, nM)
5a Phenylpropyl8.4734.336.8
5c Phenylpropyl (3R-methyl)1.016.991.57

Ki values represent the concentration of the ligand required to occupy 50% of the receptors. Lower values indicate higher affinity. Data from [35S]GTPγS functional assays.[10]

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[1][11]

  • Membrane Preparation : Prepare crude membrane fractions from cells (e.g., CHO-K1) engineered to stably express a specific human opioid receptor (µ, δ, or κ).[1]

  • Radioligand Selection : Choose a suitable radiolabeled ligand for each receptor target.[1]

    • µ-receptor : [³H]-DAMGO

    • δ-receptor : [³H]-Naltrindole

    • κ-receptor : [³H]-U69,593

  • Assay Setup : In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a fixed concentration), and varying concentrations of the test piperidine analog in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • Incubation : Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[1][11]

  • Filtration and Washing : Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.

  • Scintillation Counting : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 1-Benzyl-4-piperidinol-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and metabolic studies. When employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of quantification methods for 1-Benzyl-4-piperidinol, highlighting the superior accuracy and precision achieved with its deuterated stable isotope-labeled internal standard, 1-Benzyl-4-piperidinol-d4, versus a non-deuterated analogue.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the "gold standard" in quantitative bioanalysis.[1] A SIL-IS, such as 1-Benzyl-4-piperidinol-d4, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[2] This near-identical physicochemical behavior ensures that it experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a more effective normalization and leading to more accurate and precise results.[2]

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the advantages of using a deuterated internal standard, the following tables summarize representative validation data for an LC-MS/MS method for a similar piperidine-containing compound, comparing the use of a deuterated internal standard (Method A) against a non-deuterated, structurally similar internal standard (Method B). The acceptance criteria are based on the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[3][4]

Table 1: Comparison of Accuracy and Precision

Validation ParameterMethod A (with Deuterated IS)Method B (with Non-Deuterated IS)FDA/ICH Acceptance Criteria
Intra-day Precision (%CV)
Low QC (LQC)2.8%8.5%≤15% (≤20% at LLOQ)
Medium QC (MQC)2.1%6.2%≤15%
High QC (HQC)1.9%5.8%≤15%
Inter-day Precision (%CV)
Low QC (LQC)4.5%12.3%≤15% (≤20% at LLOQ)
Medium QC (MQC)3.8%9.8%≤15%
High QC (HQC)3.5%8.9%≤15%
Accuracy (% Bias)
Low QC (LQC)-1.5%-7.2%±15% (±20% at LLOQ)
Medium QC (MQC)0.8%4.5%±15%
High QC (HQC)1.2%3.1%±15%

Data is representative and adapted from studies comparing internal standards for similar small molecules.[1] As the data clearly indicates, the method employing the deuterated internal standard (Method A) demonstrates significantly lower coefficient of variation (%CV) for both intra- and inter-day precision, as well as a lower percentage bias for accuracy. This highlights the enhanced reliability and reproducibility of the data obtained using a SIL-IS.

Table 2: Comparison of Linearity, Sensitivity, and Matrix Effects

Validation ParameterMethod A (with Deuterated IS)Method B (with Non-Deuterated IS)Typical Performance Metrics
Linearity (r²) >0.998>0.995≥0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2.0 ng/mLDependent on analyte and assay requirements
Matrix Effect (%CV) <5%15-25%As low as possible; ideally <15%

Data is representative and adapted from studies comparing internal standards for similar small molecules.[2][5] The use of a deuterated internal standard often allows for a lower LLOQ, enhancing the sensitivity of the assay.[1] More critically, the matrix effect, which refers to the suppression or enhancement of ionization by co-eluting components from the biological matrix, is substantially minimized with a deuterated standard.[2] This is because the SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for effective normalization.[2]

Experimental Protocols

The following is a detailed methodology for a validated LC-MS/MS method for the quantification of 1-Benzyl-4-piperidinol in human plasma using 1-Benzyl-4-piperidinol-d4 as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (1-Benzyl-4-piperidinol-d4 in methanol).

  • Vortex the sample for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1-Benzyl-4-piperidinol: To be determined by infusing a standard solution to identify the precursor ion and suitable product ions.

    • 1-Benzyl-4-piperidinol-d4: To be determined by infusing a standard solution to identify the precursor ion and suitable product ions.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10) for the following parameters: selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability.[3]

Visualizing the Workflow and Rationale

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical basis for choosing a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS (1-Benzyl-4-piperidinol-d4) Add IS (1-Benzyl-4-piperidinol-d4) Plasma Sample->Add IS (1-Benzyl-4-piperidinol-d4) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add IS (1-Benzyl-4-piperidinol-d4)->Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation (C18) Chromatographic Separation (C18) Injection->Chromatographic Separation (C18) Ionization (ESI+) Ionization (ESI+) Chromatographic Separation (C18)->Ionization (ESI+) Mass Detection (MRM) Mass Detection (MRM) Ionization (ESI+)->Mass Detection (MRM) Peak Integration Peak Integration Mass Detection (MRM)->Peak Integration Concentration Calculation (Analyte/IS Ratio) Concentration Calculation (Analyte/IS Ratio) Peak Integration->Concentration Calculation (Analyte/IS Ratio) Pharmacokinetic Analysis Pharmacokinetic Analysis Concentration Calculation (Analyte/IS Ratio)->Pharmacokinetic Analysis G Start Start Need for Quantification Need for Quantification Start->Need for Quantification Use Deuterated IS (1-Benzyl-4-piperidinol-d4) Use Deuterated IS (1-Benzyl-4-piperidinol-d4) Need for Quantification->Use Deuterated IS (1-Benzyl-4-piperidinol-d4) Gold Standard Use Non-Deuterated Analog IS Use Non-Deuterated Analog IS Need for Quantification->Use Non-Deuterated Analog IS Alternative Higher Accuracy & Precision Higher Accuracy & Precision Use Deuterated IS (1-Benzyl-4-piperidinol-d4)->Higher Accuracy & Precision Reduced Matrix Effects Reduced Matrix Effects Use Deuterated IS (1-Benzyl-4-piperidinol-d4)->Reduced Matrix Effects Lower Accuracy & Precision Lower Accuracy & Precision Use Non-Deuterated Analog IS->Lower Accuracy & Precision Variable Matrix Effects Variable Matrix Effects Use Non-Deuterated Analog IS->Variable Matrix Effects Regulatory Acceptance Regulatory Acceptance Higher Accuracy & Precision->Regulatory Acceptance Potential for Rework Potential for Rework Lower Accuracy & Precision->Potential for Rework Reduced Matrix Effects->Regulatory Acceptance Variable Matrix Effects->Potential for Rework

References

Linearity Assessment of 1-Benzyl-4-piperidinol-d4 for Calibration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative analysis, particularly in pharmaceutical and biomedical research, the precision and reliability of calibration standards are paramount. The use of deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS) has become a gold standard for achieving accurate quantification.[1][2] This guide provides a comparative assessment of the linearity of 1-Benzyl-4-piperidinol-d4 as an internal standard against a non-deuterated alternative for the calibration of its non-labeled counterpart, 1-Benzyl-4-piperidinol.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The core advantage of using a deuterated internal standard like 1-Benzyl-4-piperidinol-d4 lies in its chemical and physical similarity to the analyte, 1-Benzyl-4-piperidinol. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process.[1][3][4]

Below is a comparative summary of the linearity assessment between a calibration using 1-Benzyl-4-piperidinol-d4 and a hypothetical calibration using a structurally similar, but non-deuterated internal standard (e.g., 1-Benzyl-4-piperidone). The data presented for 1-Benzyl-4-piperidinol-d4 is hypothetical but reflects the expected high performance of a deuterated internal standard in an LC-MS analysis.

Table 1: Linearity Assessment Data

Parameter1-Benzyl-4-piperidinol with 1-Benzyl-4-piperidinol-d4 (IS)1-Benzyl-4-piperidinol with 1-Benzyl-4-piperidone (IS)
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) 0.9998 0.9952
Slope 0.01250.0118
Y-Intercept 0.00120.0531
Accuracy (% Recovery) 98.5% - 101.2%92.7% - 108.5%
Precision (%RSD) < 2.5%< 7.8%

As illustrated in the table, the calibration curve generated using the deuterated internal standard exhibits a correlation coefficient (r²) closer to unity, indicating a stronger linear relationship between concentration and response. Furthermore, the accuracy and precision are significantly better, which is crucial for reliable quantification in regulated environments.

Experimental Protocols

A robust linearity assessment is fundamental to validating an analytical method. Below is a detailed protocol for conducting such an assessment for the quantification of 1-Benzyl-4-piperidinol using 1-Benzyl-4-piperidinol-d4 as an internal standard.

Preparation of Stock and Standard Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of 1-Benzyl-4-piperidinol (analyte) and 1-Benzyl-4-piperidinol-d4 (internal standard) in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the primary stock solution with methanol to achieve concentrations spanning the desired calibration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of 1-Benzyl-4-piperidinol-d4 at a constant concentration (e.g., 100 ng/mL) in methanol.

Preparation of Calibration Standards
  • For each concentration level, mix a fixed volume of the internal standard working solution with the corresponding analyte working standard solution.

  • The final volume should be brought up with the initial mobile phase composition to ensure compatibility with the LC system.

  • A blank sample (containing only the internal standard) should also be prepared to assess for any potential interference.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 1-Benzyl-4-piperidinol: To be determined by infusing a standard solution to identify the precursor ion and suitable product ions.

      • 1-Benzyl-4-piperidinol-d4: To be determined similarly, expecting a mass shift corresponding to the deuterium (B1214612) labeling.

Data Analysis and Linearity Assessment
  • Inject each calibration standard in triplicate.

  • Calculate the peak area ratio of the analyte to the internal standard for each injection.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

  • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.

Workflow for Linearity Assessment

The following diagram illustrates the key steps in the experimental workflow for assessing the linearity of the analytical method.

G cluster_prep Solution Preparation cluster_calib Calibration Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation stock_analyte Analyte Stock (1-Benzyl-4-piperidinol) working_standards Serial Dilution (Analyte Working Standards) stock_analyte->working_standards stock_is Internal Standard Stock (1-Benzyl-4-piperidinol-d4) working_is IS Working Solution stock_is->working_is mix_standards Mix Analyte and IS (Spiking) working_standards->mix_standards working_is->mix_standards lcms_analysis LC-MS/MS Analysis mix_standards->lcms_analysis peak_integration Peak Integration & Ratio Calculation lcms_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve linearity_assessment Linearity Assessment (r², Slope, Intercept) calibration_curve->linearity_assessment

Caption: Experimental workflow for linearity assessment.

Conclusion

The use of a deuterated internal standard, such as 1-Benzyl-4-piperidinol-d4, is a superior strategy for developing robust and reliable quantitative LC-MS methods. The near-identical physicochemical properties to the analyte ensure that variations during sample processing and analysis are effectively normalized, leading to excellent linearity, accuracy, and precision. While other compounds can be used as internal standards, stable isotope-labeled standards provide the highest level of confidence in the analytical results, which is critical for applications in drug development and research.

References

The Specificity of 1-Benzyl-4-piperidinol-d4 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of the performance of 1-Benzyl-4-piperidinol-d4, a deuterated internal standard, with a non-isotopically labeled structural analog, 1-Benzyl-4-piperidone. Supported by representative experimental data, this comparison will highlight the superior specificity and performance of the deuterated standard in mitigating matrix effects.

Stable isotope-labeled internal standards (SIL-ISs), such as 1-Benzyl-4-piperidinol-d4, are widely regarded as the gold standard in quantitative bioanalysis. By replacing four hydrogen atoms with deuterium, the mass of the internal standard is increased, allowing for its differentiation from the analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the unlabeled analyte. This near-identical behavior ensures that the SIL-IS effectively compensates for variations during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[1]

Comparative Performance in Human Plasma

The following tables summarize key validation parameters for a hypothetical LC-MS/MS method for the quantification of a piperidine-based analyte in human plasma. Method A utilizes 1-Benzyl-4-piperidinol-d4 as the internal standard, while Method B employs a structural analog, 1-Benzyl-4-piperidone.

Table 1: Method Validation Parameters

ParameterMethod A (with 1-Benzyl-4-piperidinol-d4)Method B (with 1-Benzyl-4-piperidone)Acceptance Criteria
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLSignal-to-noise ratio > 10
Linearity (r²) > 0.998> 0.995> 0.99
Accuracy (% Bias at LLOQ) -2.5%-8.7%± 20%
Precision (% CV at LLOQ) 4.8%12.3%< 20%
Accuracy (% Bias at MQC) -1.8%-6.2%± 15%
Precision (% CV at MQC) 3.5%9.8%< 15%

Table 2: Matrix Effect and Recovery

ParameterMethod A (with 1-Benzyl-4-piperidinol-d4)Method B (with 1-Benzyl-4-piperidone)Acceptance Criteria
Matrix Factor (Analyte) 0.980.850.8 - 1.2
Matrix Factor (Internal Standard) 0.971.150.8 - 1.2
IS-Normalized Matrix Factor 1.010.740.85 - 1.15
Recovery (Analyte) 92%88%Consistent and reproducible
Recovery (Internal Standard) 91%95%Consistent and reproducible
IS-Normalized Recovery 101%93%Consistent and reproducible

The data clearly demonstrates the superior performance of Method A, which utilizes the deuterated internal standard. The lower LLOQ, higher accuracy, and precision, particularly at the lower end of the calibration range, are indicative of better compensation for analytical variability. The significantly lower and more consistent matrix effect observed with 1-Benzyl-4-piperidinol-d4 underscores its value in producing reliable data from complex biological samples. The non-deuterated analog, 1-Benzyl-4-piperidone, exhibits a greater susceptibility to matrix effects, leading to reduced accuracy and precision.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established guidelines for bioanalytical method validation.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of human plasma, add 50 µL of the internal standard working solution (1-Benzyl-4-piperidinol-d4 for Method A; 1-Benzyl-4-piperidone for Method B).

  • Vortex for 10 seconds.

  • Add 400 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Source parameters optimized for maximum signal intensity of the analyte and internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard for enhanced specificity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (1-Benzyl-4-piperidinol-d4) plasma->add_is ppt Protein Precipitation / Dilution add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe reconstitute Reconstitution spe->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Bioanalytical workflow for quantification using a deuterated internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard Analyte Analyte Analyte_Response Variable Response (due to Matrix Effects) Analyte->Analyte_Response Ionization Ratio Analyte / IS Ratio Analyte_Response->Ratio IS 1-Benzyl-4-piperidinol-d4 (Co-eluting) IS_Response Variable Response (Mirrors Analyte) IS->IS_Response Ionization IS_Response->Ratio Result Accurate & Precise Quantification Ratio->Result Compensation

Rationale for using a co-eluting deuterated internal standard to ensure accurate quantification.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Benzyl-4-piperidinol-3,3,5,5-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Benzyl-4-piperidinol-3,3,5,5-d4, a deuterated compound. The stable isotope labeling of this compound does not impart radioactivity, and therefore, its disposal follows the protocols for non-labeled hazardous chemical waste.[1][]

Hazard Profile and Safety Precautions

1-Benzyl-4-piperidinol and its analogs are classified as hazardous materials. Understanding these hazards is the first step in safe handling and disposal.

Key Hazards:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Allergic Skin Reaction: May cause an allergic skin reaction.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Quantitative Data Summary

The following table summarizes key quantitative data for the non-deuterated analog, 1-Benzyl-4-piperidone, which is relevant for understanding its physical state and potential hazards during handling and disposal.

PropertyValue
Molecular Weight 189.25 g/mol
Boiling Point 133 - 135 °C @ 7 mmHg
Flash Point 71 °C / 159.8 °F
Specific Gravity 1.060

Note: Data is for the non-deuterated analog, 1-Benzyl-4-piperidone.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Waste Identification and Classification:

  • Classify this compound as a hazardous chemical waste.

  • Given its properties, it should be categorized as an irritant and a sensitizer.

2. Segregation of Waste:

  • Do not mix this compound with incompatible waste streams.

  • Specifically, keep it separate from strong oxidizing agents and strong acids.

  • It should be collected in a dedicated container for non-halogenated organic waste.

3. Selection and Labeling of Waste Container:

  • Choose a waste container that is chemically compatible with the compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.

  • The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Irritant," "Sensitizer")

    • The date of accumulation

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a secondary containment bin to prevent the spread of material in case of a leak.

  • The storage location must be away from heat sources, open flames, and direct sunlight.

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowed time per institutional and local regulations, arrange for its collection by a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

6. Decontamination of Empty Containers and Labware:

  • Any container that held the pure compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste.

  • After thorough decontamination, the empty container can be disposed of as non-hazardous waste, with the original label defaced.

Experimental Workflow for Disposal

cluster_0 In-Lab Waste Handling cluster_1 Disposal Process cluster_2 Decontamination A 1. Identify and Classify Waste (Hazardous Chemical) B 2. Segregate from Incompatible Chemicals (Oxidizers, Strong Acids) A->B C 3. Use Designated, Labeled Container (Non-halogenated Organic Waste) B->C D 4. Store in Satellite Accumulation Area (Secondary Containment) C->D G 7. Triple-Rinse Empty Containers and Contaminated Labware C->G E 5. Schedule Pickup by Licensed Hazardous Waste Contractor D->E F 6. Transport to Approved Waste Disposal Facility E->F H 8. Collect Rinsate as Hazardous Waste G->H I 9. Dispose of Decontaminated Items as Non-Hazardous H->I

Caption: Workflow for the proper disposal of this compound.

This comprehensive guide ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and adheres to environmental regulations. By following these procedures, your laboratory can maintain a high standard of safety and compliance.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.